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  • Product: (4-Fluoroazepan-4-yl)methanol hydrochloride
  • CAS: 1823319-26-1

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (4-Fluoroazepan-4-yl)methanol Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of (4-Fluoroazepan-4-yl)methanol hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document ou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of (4-Fluoroazepan-4-yl)methanol hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section includes a detailed interpretation of the predicted spectra, a robust experimental protocol for data acquisition, and the scientific rationale behind the analytical choices.

Introduction

(4-Fluoroazepan-4-yl)methanol hydrochloride is a fluorinated azepane derivative of interest in medicinal chemistry due to the prevalence of such scaffolds in bioactive molecules. The introduction of a fluorine atom can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. Therefore, unambiguous structural confirmation through a suite of spectroscopic techniques is a critical step in its synthesis and application. This guide serves as a comprehensive resource for the spectroscopic characterization of this compound, presenting a combination of predicted data and established analytical methodologies.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For (4-Fluoroazepan-4-yl)methanol hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (4-Fluoroazepan-4-yl)methanol hydrochloride in a suitable deuterated solvent like methanol-d₄ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for (4-Fluoroazepan-4-yl)methanol Hydrochloride (in Methanol-d₄)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70d, J ≈ 13 Hz2H-CH₂-OH
~3.40 - 3.20m4HAzepane ring protons α to N (H-2, H-7)
~2.20 - 2.00m4HAzepane ring protons β to N (H-3, H-6)
~2.00 - 1.80m2HAzepane ring protons γ to N (H-5)
Note: The NH proton of the hydrochloride salt and the OH proton are expected to exchange with the deuterated solvent and may appear as a broad singlet or not be observed. The chemical shifts are approximate and can be influenced by solvent and concentration.

Interpretation and Rationale:

  • The protons of the hydroxymethyl group are expected to be diastereotopic due to the adjacent stereocenter and would likely appear as a doublet.

  • The protons on the azepane ring will show complex multiplets due to spin-spin coupling with each other and potentially with the fluorine atom. The protons alpha to the protonated nitrogen will be the most deshielded.

  • Fluorine-proton coupling (²JHF and ³JHF) will further split the signals of nearby protons, adding to the complexity of the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for (4-Fluoroazepan-4-yl)methanol Hydrochloride (in Methanol-d₄)

Chemical Shift (δ, ppm)Splitting (¹JCF)Assignment
~95d, J ≈ 180-200 HzC4 (bearing F)
~65d, J ≈ 20-25 Hz-CH₂-OH
~48sC2, C7
~35d, J ≈ 20-25 HzC3, C5
~25sC6
Note: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). Carbons two and three bonds away will show smaller couplings (²JCF and ³JCF).

Interpretation and Rationale:

  • The most notable feature is the large doublet for the carbon atom bonded to fluorine (C4), a direct consequence of one-bond carbon-fluorine coupling.

  • The carbons of the azepane ring will have distinct chemical shifts based on their proximity to the nitrogen and fluorine atoms.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of (4-Fluoroazepan-4-yl)methanol hydrochloride in 0.6 mL of methanol-d₄. The choice of a deuterated alcohol as the solvent is crucial for dissolving the polar hydrochloride salt.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Probe: A standard broadband probe.

    • Temperature: Set the probe temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-120 ppm).

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Methanol-d4 Add_TMS Add TMS Standard Dissolve->Add_TMS H1_Acq ¹H NMR Acquisition Add_TMS->H1_Acq C13_Acq ¹³C NMR Acquisition Add_TMS->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline

Caption: A streamlined workflow for acquiring NMR spectra.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (4-Fluoroazepan-4-yl)methanol hydrochloride is predicted to show characteristic absorption bands for the O-H, N-H, C-H, C-F, and C-O bonds.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for (4-Fluoroazepan-4-yl)methanol Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200 (broad)StrongO-H stretch (alcohol)
2800 - 2400 (broad)MediumN-H stretch (secondary ammonium salt)
2950 - 2850MediumC-H stretch (aliphatic)
1100 - 1000StrongC-F stretch
1050 - 1000StrongC-O stretch (primary alcohol)

Interpretation and Rationale:

  • The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

  • The broad absorption in the 2800-2400 cm⁻¹ range is characteristic of the N-H stretch in an ammonium salt.

  • The strong absorption band for the C-F stretch is a key diagnostic feature for this molecule.

  • The C-O stretching vibration of the primary alcohol will also be a prominent feature.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Methodology:

  • Sample Preparation: No extensive sample preparation is required for ATR-FTIR.[3] A small amount of the solid (4-Fluoroazepan-4-yl)methanol hydrochloride is placed directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

    • Background Scan: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

  • Data Acquisition:

    • Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: ATR-FTIR Experimental Setup

ATR_FTIR IR_Source IR Source Sample Sample on ATR Crystal IR_Source->Sample IR Beam Path Detector Detector Sample->Detector IR Beam Path

Caption: Simplified schematic of an ATR-FTIR experiment.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like (4-Fluoroazepan-4-yl)methanol hydrochloride.[4][5]

Predicted Mass Spectrum

In positive ion ESI-MS, the compound is expected to be observed as its protonated molecule [M+H]⁺, where M is the free base.

Table 4: Predicted Mass Spectrometry Data for (4-Fluoroazepan-4-yl)methanol

m/z (predicted)Ion
148.1132[M+H]⁺ (protonated molecule of the free base)
130.0921[M+H - H₂O]⁺
118.1125[M+H - CH₂O]⁺
Note: The m/z values are calculated for the monoisotopic masses. The hydrochloride salt will not be observed in the gas phase under typical ESI conditions.

Interpretation and Rationale:

  • The base peak is expected to be the protonated molecule of the free base, (4-Fluoroazepan-4-yl)methanol.

  • Common fragmentation pathways for alcohols include the loss of water ([M+H - H₂O]⁺) and for primary alcohols, the loss of formaldehyde ([M+H - CH₂O]⁺).[6]

  • Further fragmentation of the azepane ring can also occur, leading to a series of smaller fragment ions.

Experimental Protocol for MS Data Acquisition

Methodology:

  • Sample Preparation: Dissolve a small amount of (4-Fluoroazepan-4-yl)methanol hydrochloride in a suitable solvent system for ESI-MS, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the ion of interest.

  • Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the [M+H]⁺ ion. This involves isolating the precursor ion and fragmenting it in a collision cell to generate a product ion spectrum.

Diagram: Proposed ESI-MS Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ m/z = 148.1132 Loss_H2O [M+H - H₂O]⁺ m/z = 130.0921 M_H->Loss_H2O - H₂O Loss_CH2O [M+H - CH₂O]⁺ m/z = 118.1125 M_H->Loss_CH2O - CH₂O

Caption: A plausible fragmentation pathway for protonated (4-Fluoroazepan-4-yl)methanol.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for (4-Fluoroazepan-4-yl)methanol hydrochloride. The detailed analysis of the predicted NMR, IR, and MS spectra, coupled with robust experimental protocols, offers a valuable resource for scientists working with this compound. While the presented data is theoretical, it is based on well-established principles of spectroscopy and provides a strong foundation for the experimental characterization and structural verification of this and similar molecules.

References

  • Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Scientific Reports. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Eurisotop. NMR Solvent data chart. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • PubMed. Conformational heterogeneity of methyl 4-hydroxycinnamate: a gas-phase UV-IR spectroscopic study. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

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  • PubMed. ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]

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Exploratory

Synthesis of Novel Fluorinated Azepane Derivatives: A Strategic Guide to Unlocking New Chemical Space

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The confluence of seven-membered heterocyclic scaffolds and strategic fluorination represents a burgeoning frontier in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of seven-membered heterocyclic scaffolds and strategic fluorination represents a burgeoning frontier in medicinal chemistry. The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, offers a unique three-dimensional chemical space that is significantly underexplored compared to its five- and six-membered counterparts like pyrrolidine and piperidine.[1] This structural motif is present in a variety of bioactive natural products and synthetic molecules, demonstrating a wide range of therapeutic properties including antidiabetic, anticancer, and antiviral activities.[2][3]

The deliberate incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[4] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[4][5][6] This guide provides a comprehensive overview of the core synthetic strategies for constructing novel fluorinated azepane derivatives, focusing on the causal logic behind experimental choices and providing actionable protocols for the modern medicinal chemist.

Pillar 1: Constructing the Azepane Core

The synthesis of a seven-membered ring like azepane is often challenging due to unfavorable cyclization kinetics and thermodynamics compared to the formation of smaller rings.[2][7] However, several robust strategies have been developed to overcome these hurdles.

Key Synthetic Approaches to the Azepane Scaffold
Synthetic StrategyCore MechanismKey AdvantagesCommon Challenges
Ring-Expansion Reactions Expansion of a smaller, more readily available ring (e.g., pyrrolidine, piperidine).[3][8]Access to complex substitution patterns; leverages stable starting materials.Requires specific functional handles for rearrangement; potential for side reactions.
Ring-Closing Reactions Intramolecular cyclization of an acyclic precursor.[3][7]Direct and often convergent approach.Slow kinetics can lead to low yields and polymerization.[2]
Dearomative Ring Expansion Photochemical conversion of a six-membered nitroarene into a seven-membered ring.[1]Rapid access to poly-functionalized azepanes from simple starting materials.[1]Requires photochemical equipment; substituent patterns on the arene direct regioselectivity.[1]
[5+2] Cycloaddition Reactions Intermolecular reaction between a five-atom and a two-atom component.High efficiency and stereocontrol for creating highly substituted azepanes.[3]Substrate scope can be limited; requires specific ylide precursors.[3]

The choice of strategy is dictated by the desired substitution pattern on the final azepane derivative. For instance, the dearomative ring expansion of nitroarenes offers a powerful retrosynthetic logic, directly translating the substitution pattern of a simple benzene ring to the final saturated heterocycle.[1] This method streamlines access to poly-functionalized systems that are otherwise difficult to prepare.[1]

G cluster_0 Azepane Synthesis Strategy Selection Start Define Target Fluorinated Azepane Decision1 Desired Substitution Pattern? Start->Decision1 Path1 Ring Expansion (e.g., from Piperidine) Decision1->Path1 Complex Substituents Path2 Ring Closing Metathesis (RCM) Decision1->Path2 Linear Precursor Path3 Dearomatization (from Nitroarene) Decision1->Path3 Poly-functional Path4 Cycloaddition ([5+2]) Decision1->Path4 High Stereocontrol

Caption: Logical workflow for selecting an appropriate azepane core synthesis strategy.

Pillar 2: Strategic Introduction of Fluorine

The method of fluorination is as critical as the construction of the heterocyclic core. The timing (early vs. late-stage) and type of fluorinating reagent determine the efficiency and feasibility of the overall synthesis.[9]

Fluorination strategies are broadly categorized as nucleophilic or electrophilic.[10][11]

  • Nucleophilic Fluorination : Involves the use of a fluoride ion (F⁻) source to displace a leaving group.[12] This is a cost-effective and common method, often utilizing reagents like diethylaminosulfur trifluoride (DAST) to convert alcohols to fluorides.[11]

  • Electrophilic Fluorination : Employs a reagent with an electron-deficient fluorine atom (formally "F⁺") that reacts with a nucleophilic carbon center, such as an enolate or an aromatic ring.[12][13] Reagents containing an N-F bond, like Selectfluor®, are the most common, offering stability, safety, and high efficiency.[13]

A third powerful approach involves using fluorinated building blocks , where the fluorine atom is incorporated into a key starting material before the azepane ring is constructed.[11][14] This strategy is particularly effective for introducing fluoroalkyl groups like -CF₃.

G cluster_0 Nucleophilic Fluorination cluster_1 Electrophilic Fluorination Nuc Nucleophile (F⁻) e.g., TASF, DAST Nuc_Substrate Substrate with Leaving Group (LG) (e.g., R-OTs, R-OH) Nuc_Substrate->Nuc Sɴ2 Attack Elec Electrophile (F⁺) e.g., Selectfluor®, NFSI Elec_Substrate Nucleophilic Substrate (e.g., Enolate, Arene) Elec_Substrate->Elec Attack on 'F⁺'

Caption: Comparison of nucleophilic and electrophilic fluorination mechanisms.

Pillar 3: Integrated Synthesis and Protocols

The true power of these methodologies is realized when they are combined to create novel fluorinated azepanes. A prime example is the synthesis of CF₃-substituted azepine derivatives via a copper(I)-catalyzed tandem reaction.[2] This approach elegantly combines the use of a fluorinated building block with a ring-closing reaction.

Case Study Protocol: Cu(I)-Catalyzed Synthesis of a Trifluoromethyl-Azepine Derivative

This protocol is adapted from a demonstrated, efficient method for preparing CF₃-containing azepine carboxylates.[2] The causality for this experimental design is clear: copper(I) catalysis activates the alkyne for intermolecular amine addition, which is immediately followed by an intramolecular cyclization onto the allene to form the seven-membered ring in a single, efficient step.[2]

Reaction Scheme: (Functionalized Allenyne + Primary/Secondary Amine) --[Cu(I) catalyst]--> CF₃-Substituted Azepine

Materials & Reagents:

  • Functionalized allenyne (1.0 eq)

  • Amine (1.2 eq)

  • [Cu(CH₃CN)₄PF₆] (10 mol%)

  • Anhydrous 1,4-dioxane

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the functionalized allenyne (0.404 mmol, 1.0 eq), the amine (0.485 mmol, 1.2 eq), and the copper(I) catalyst, [Cu(CH₃CN)₄PF₆] (0.0404 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) via syringe. The use of an anhydrous solvent is critical to prevent quenching of the catalyst and reactive intermediates.

  • Reaction Execution: Stir the reaction mixture at 70 °C. The elevated temperature is necessary to overcome the activation energy for both the amination and the kinetically challenging seven-membered ring cyclization.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS over 6–16 hours until the starting allenyne is consumed.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. The eluent system (e.g., petroleum ether/ethyl acetate) should be determined by TLC analysis to effectively separate the product from unreacted starting materials and byproducts.[2]

Self-Validating System & Characterization:

  • Expected Yield: Moderate to good yields (e.g., 65%) are anticipated for this transformation.[2]

  • Validation: The structure of the purified product must be unambiguously confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the successful formation of the azepine ring.

    • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the trifluoromethyl group. A characteristic singlet around -68 ppm is expected for a CF₃ group in this type of structure.[2]

    • Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula of the novel compound.

G cluster_0 Experimental Workflow A 1. Assemble Reagents (Allenyne, Amine, Cu(I) Catalyst) in Flask under Argon B 2. Add Anhydrous 1,4-Dioxane A->B C 3. Heat Reaction (e.g., 70 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C If incomplete E 5. Cool & Concentrate (Rotary Evaporator) D->E Reaction Complete F 6. Purify Product (Silica Gel Chromatography) E->F G 7. Characterize (NMR, HRMS) F->G

Caption: Step-by-step experimental workflow for the synthesis of fluorinated azepanes.

Future Outlook & Conclusion

The development of novel synthetic methods for creating fluorinated azepanes remains a significant and rewarding challenge.[3] Future efforts will likely focus on asymmetric syntheses to control the stereochemistry of these flexible seven-membered rings, which is crucial for optimizing interactions with chiral biological targets.[15][16] Furthermore, the invention of new late-stage fluorination techniques applicable to complex azepane cores will be invaluable for rapidly generating structure-activity relationships (SAR) in drug discovery programs.[9]

By understanding the fundamental principles of both azepane ring construction and strategic fluorination, researchers can rationally design and execute syntheses of novel, high-value molecules. The integration of robust catalytic systems, novel ring-expansion strategies, and precise fluorination methods will continue to unlock this valuable area of chemical space, providing the next generation of therapeutic agents.

References

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Bohl, L., & Ward, J. (n.d.). The role of fluorine in medicinal chemistry. Expert Opinion on Therapeutic Patents. [Link]

  • Singh, R., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Procter, D., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Vitale, P., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

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  • O'Brien, P., & Coldham, I. (2001). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 123(49), 12286-12296. [Link]

  • Ni, C., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1163-1184. [Link]

  • (n.d.). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. RSC Publishing. [Link]

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  • (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ACS Publications. [Link]

  • (n.d.). Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes. RSC Publishing. [Link]

  • O'Brien, P., & Coldham, I. (n.d.). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. NIH. [Link]

  • (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

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  • (n.d.). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. ResearchGate. [Link]

  • (n.d.). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ACS Publications. [Link]

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  • (2026). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. ACS Publications. [Link]

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Foundational

In Silico Analysis of (4-Fluoroazepan-4-yl)methanol hydrochloride: A Technical Guide for Preclinical Drug Discovery

Introduction: The Imperative for In Silico Modeling in Modern Drug Discovery In the landscape of contemporary pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for In Silico Modeling in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, escalating costs, and high attrition rates. The traditional paradigm of empirical screening, while foundational, is often a resource-intensive endeavor. It is within this context that in silico modeling has emerged as an indispensable tool, offering a rational and accelerated path for the early stages of drug development.[1] By harnessing the power of computational chemistry and bioinformatics, researchers can predict the behavior of novel molecules, elucidate their potential mechanisms of action, and identify promising candidates with greater efficiency and reduced reliance on costly and time-consuming wet-lab experimentation.[1]

This technical guide provides an in-depth, practical framework for the in silico modeling of a novel chemical entity, (4-Fluoroazepan-4-yl)methanol hydrochloride. As this compound has limited publicly available biological data, this guide will serve as a comprehensive case study, navigating the complete preclinical computational workflow from initial molecular characterization to the intricate analysis of its dynamic interactions with a predicted biological target. Our approach is grounded in the principles of scientific integrity, ensuring that each computational step is not merely a procedural execution but a well-justified decision aimed at building a robust and validated hypothesis for further experimental exploration.

The Subject Molecule: (4-Fluoroazepan-4-yl)methanol hydrochloride

Before embarking on any computational analysis, a thorough understanding of the subject molecule is paramount. (4-Fluoroazepan-4-yl)methanol hydrochloride is a small organic molecule with the following key identifiers:

PropertyValueSource
CAS Number 1823319-26-1
Molecular Formula C7H15ClFNO
Molecular Weight 183.65 g/mol
Physical Form White to Yellow Solid
InChI Key HXHPLSNVNVJGGM-UHFFFAOYSA-N        

A crucial first step is to obtain a high-quality 3D structure of the molecule. This can be achieved using chemical drawing software such as MarvinSketch or by retrieving the structure from chemical databases like PubChem if available. For the purpose of this guide, we will assume the generation of a 3D conformer from its 2D structure, followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Part 1: Target Identification - Unveiling the Biological Landscape

With a novel compound like (4-Fluoroazepan-4-yl)methanol hydrochloride, the primary challenge is the absence of a known biological target. In silico target prediction methods provide a powerful starting point to generate testable hypotheses about its mechanism of action.[2] These approaches leverage the vast repositories of known drug-target interactions and chemical bioactivity data to predict potential protein targets for a given small molecule.

Methodology: A Consensus Approach to Target Prediction

To enhance the reliability of our predictions, we will employ a consensus approach, utilizing multiple web-based target prediction servers. Each of these servers uses a different underlying algorithm, and a consensus in their predictions strengthens the confidence in the identified targets.

Step-by-Step Protocol for Target Prediction:

  • Prepare the Ligand Structure: Convert the 3D structure of (4-Fluoroazepan-4-yl)methanol into a simplified molecular input line-entry system (SMILES) string. This is a common input format for many web servers.

  • Utilize Target Prediction Servers:

    • SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.

    • PharmMapper: This tool identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from known protein-ligand complexes.

  • Analyze and Prioritize Results: The output from these servers will be a ranked list of potential protein targets. We will look for targets that are consistently predicted across different platforms.

Given that a structurally related compound, (4-Piperidin-4-yl-phenyl)methanol hydrochloride, is implicated in neuropharmacology, we will pay special attention to predicted targets within this domain. For this case study, let us assume that our consensus prediction points towards the human serotonin transporter (SERT) as a high-probability target. SERT is a well-established target for many antidepressant medications.[3]

Target_Prediction_Workflow cluster_input Input Molecule cluster_prediction Target Prediction cluster_output Output & Analysis Molecule (4-Fluoroazepan-4-yl)methanol hydrochloride SMILES Generate SMILES String Molecule->SMILES SwissTarget SwissTargetPrediction SMILES->SwissTarget PharmMapper PharmMapper SMILES->PharmMapper TargetList Ranked Target Lists SwissTarget->TargetList PharmMapper->TargetList Consensus Consensus Analysis TargetList->Consensus Hypothesis Target Hypothesis: Human Serotonin Transporter (SERT) Consensus->Hypothesis

Figure 1: Workflow for in silico target prediction of a novel compound.

Part 2: Molecular Docking - Probing the Putative Binding Interaction

Having hypothesized a biological target, the next logical step is to investigate the potential binding mode and affinity of (4-Fluoroazepan-4-yl)methanol hydrochloride with the human serotonin transporter. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4]

Preparation of the Receptor and Ligand

Accurate docking results are contingent on the meticulous preparation of both the protein receptor and the small molecule ligand.

Receptor Preparation (Human SERT):

  • Obtain the Crystal Structure: Download the 3D crystal structure of the human serotonin transporter from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5I75 , which is a structure of human SERT in complex with the antidepressant S-citalopram.[3][5]

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands and ions that are not essential for the protein's structural integrity or catalytic activity.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to all atoms using a force field like Gasteiger.

    • Identify and define the binding site. In this case, we will use the known binding site of S-citalopram as our target binding pocket.

Ligand Preparation ((4-Fluoroazepan-4-yl)methanol):

  • Energy Minimization: Ensure the 3D structure of the ligand is in a low-energy conformation.

  • Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • Assign Charges: Assign partial charges to the ligand atoms.

Molecular Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.

Step-by-Step Docking Protocol:

  • Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the serotonin transporter. This grid is used by AutoDock Vina to pre-calculate the interaction energies between different atom types.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Run Docking Simulation: Execute the AutoDock Vina program with the prepared input files. Vina will perform a series of conformational searches for the ligand within the defined grid box, scoring each pose based on its calculated binding affinity.

  • Analysis of Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.

Interpreting the Docking Results:

The primary outputs to analyze are:

  • Binding Affinity: The top-ranked binding affinity provides an estimate of the strength of the protein-ligand interaction.

  • Binding Pose: Visualization of the top-ranked pose within the binding pocket is crucial. This allows for the identification of key intermolecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

A plausible binding pose should exhibit chemically sensible interactions with key residues in the binding site. For SERT, interactions with residues in the central binding site would be of particular interest.[3]

Part 3: Molecular Dynamics Simulation - Assessing the Stability of the Complex

While molecular docking provides a static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the stability of the predicted protein-ligand complex.[6]

Setting up the MD Simulation

We will use GROMACS, a versatile and widely used package for performing molecular dynamics simulations.

Step-by-Step MD Simulation Setup:

  • System Preparation:

    • Place the top-ranked docked complex of SERT and (4-Fluoroazepan-4-yl)methanol in a simulation box.

    • Since SERT is a membrane protein, it is crucial to embed the complex in a realistic lipid bilayer (e.g., POPC).[7][8]

    • Solvate the system with water molecules.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases:

    • NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

    • NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

  • Production Run: Once the system is well-equilibrated, run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

MD_Simulation_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis DockedComplex Docked SERT-Ligand Complex Membrane Embed in Lipid Bilayer DockedComplex->Membrane Solvation Solvate with Water and Ions Membrane->Solvation EnergyMin Energy Minimization Solvation->EnergyMin NVT NVT Equilibration EnergyMin->NVT NPT NPT Equilibration NVT->NPT ProductionMD Production MD Run (e.g., 100 ns) NPT->ProductionMD Analysis Trajectory Analysis ProductionMD->Analysis

Sources

Exploratory

A Technical Guide to Predicting the Mechanism of Action for (4-Fluoroazepan-4-yl)methanol hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The deconvolution of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery. It transforms a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deconvolution of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery. It transforms a bioactive "hit" into a viable lead by elucidating its molecular targets and pathways. This guide presents a comprehensive, multi-pronged strategy for predicting and validating the MoA of (4-Fluoroazepan-4-yl)methanol hydrochloride, a novel compound with an uncharacterized biological profile. By integrating analog-based hypothesis generation, robust in silico prediction methodologies, and rigorous experimental validation, this framework provides a self-validating workflow designed to deliver high-confidence target identification. We will detail the causal logic behind each step, from initial scaffold analysis to quantitative biophysical characterization, providing field-proven protocols and actionable insights for drug development professionals.

Introduction: The Challenge of a Novel Chemical Entity

(4-Fluoroazepan-4-yl)methanol hydrochloride (CAS: 1823319-26-1) represents a typical starting point in a drug discovery campaign: a synthetically accessible molecule with potential bioactivity, yet an unknown MoA. The core structure features a saturated seven-membered nitrogen heterocycle, an azepane ring, substituted with key functional groups—a fluorine atom and a hydroxymethyl group—that can significantly influence its pharmacological properties. The absence of published biological data necessitates a systematic approach to unravel its therapeutic potential and potential liabilities.

This guide provides that systematic approach. We will proceed logically from broad, scaffold-based hypotheses to specific, high-probability target predictions using computational tools, and finally, detail the critical experimental assays required to validate these predictions in a biologically relevant context.

Hypothesis Generation: Learning from the Azepane Scaffold

The azepane ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility allows it to present substituents in three-dimensional space in a manner conducive to binding a wide range of biological targets.[2] An analysis of existing azepane-containing drugs provides a logical starting point for generating hypotheses about the potential target classes for our compound of interest.

Azepane-based compounds have demonstrated a variety of pharmacological activities, targeting several key protein families.[1] This structural precedent allows us to narrow the vast landscape of the human proteome to a few high-probability target classes.

Drug Name / Class Primary Target(s) / MoA Therapeutic Area
AzelastineHistamine H1 Receptor AntagonistAllergic Rhinitis
TolazamideSulfonylurea Receptor (SUR1)Type 2 Diabetes
Balanol (Natural Product)Protein Kinase A (PKA) and C (PKC) InhibitorAntifungal / Research Tool
SetastineHistamine H1 Receptor AntagonistAllergic Conditions
QuetiapineDopamine D2, Serotonin 5-HT2A Receptor AntagonistSchizophrenia, Bipolar Disorder
CDK2 InhibitorsCyclin-Dependent Kinase 2 (CDK2)Oncology

Causality: Based on this analog analysis, the primary hypotheses for (4-Fluoroazepan-4-yl)methanol hydrochloride's MoA center on two major target families: G-Protein Coupled Receptors (GPCRs) and Protein Kinases . The azepane scaffold is well-represented in drugs targeting both classes.[2][3][4] This initial hypothesis will guide the selection of focused in silico and experimental screening strategies.

In Silico Target Prediction: A Multi-Angled Computational Workflow

With initial hypotheses in hand, we employ a battery of computational tools to generate a data-driven, prioritized list of putative molecular targets. This approach is rapid, cost-effective, and essential for designing efficient experimental validation campaigns.[5] The core principle is to leverage vast databases of known ligand-target interactions to predict targets for our novel compound.

Our workflow integrates two distinct but complementary ligand-based methods: 2D/3D chemical similarity and pharmacophore mapping.

cluster_0 In Silico Prediction Workflow cluster_1 Ligand-Based Methods cluster_2 Database Mining Compound (4-Fluoroazepan-4-yl)methanol SMILES String Swiss SwissTargetPrediction (2D/3D Similarity) Compound->Swiss Input SMILES Pharm PharmMapper (Pharmacophore Mapping) Compound->Pharm Input Mol2/SDF ChEMBL ChEMBL Database (Analog Bioactivity) Compound->ChEMBL Substructure Search Integration Data Integration & Prioritization Swiss->Integration Pharm->Integration ChEMBL->Integration Targets Prioritized List of Putative Targets (e.g., CDK5, ACHE, HTR2A) Integration->Targets

Caption: In Silico Target Prediction Workflow.

Chemical Similarity-Based Prediction

This method operates on the principle that structurally similar molecules often bind to similar biological targets.[6] Web servers like SwissTargetPrediction provide a rapid, effective means of executing this analysis.[7][8]

Protocol: Target Prediction using SwissTargetPrediction

  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for (4-Fluoroazepan-4-yl)methanol.

  • Submission: Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).

  • Execution: Paste the SMILES string into the query box, select "Homo sapiens" as the target organism, and submit the job.

  • Analysis: The server returns a list of predicted targets ranked by probability. Examine the top-ranked targets, paying close attention to those belonging to the hypothesized classes (kinases, GPCRs). The output will typically show the target class, the probability score, and known active ligands similar to the query molecule.

Pharmacophore-Based Prediction

Pharmacophore mapping identifies targets by matching the 3D spatial arrangement of a compound's chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to a database of pharmacophore models derived from known protein-ligand complexes.[9] The PharmMapper server is an authoritative tool for this purpose.[10][11]

Protocol: Target Prediction using PharmMapper

  • Input Preparation: Generate a 3D conformation of (4-Fluoroazepan-4-yl)methanol and save it in a suitable format (e.g., .mol2 or .sdf).

  • Submission: Access the PharmMapper web server (lilab.ecust.edu.cn/pharmmapper/).[10]

  • Execution: Upload the 3D structure file. Select the appropriate pharmacophore database (e.g., Human Protein Targets). Submit the job.

  • Analysis: PharmMapper returns a list of potential targets ranked by a "fit score," which indicates how well the query molecule matches the target's pharmacophore model. Cross-reference these results with the list from SwissTargetPrediction to identify overlapping, high-confidence predictions.

Analog Data Mining with ChEMBL

The ChEMBL database is a manually curated resource of bioactive molecules with drug-like properties.[12][13] It can be mined to find experimental bioactivity data for compounds that are structurally related to our query molecule, providing direct experimental evidence to support or refine our predictions.

Protocol: Analog Mining in ChEMBL

  • Access: Navigate to the ChEMBL database (1412]

  • Search: Use the structure search functionality. Input the structure of (4-Fluoroazepan-4-yl)methanol.

  • Query: Perform a substructure or similarity search to identify publicly disclosed compounds containing the fluoroazepane or a closely related scaffold.

  • Analysis: Review the bioactivity data (e.g., IC50, Ki) for the retrieved analogs. This information can confirm the plausibility of predicted targets or suggest novel ones that were missed by the prediction algorithms.

By synthesizing the outputs from these three computational approaches, a researcher can compile a short, prioritized list of 3-5 high-probability targets for experimental validation. This convergence of evidence is critical for building a trustworthy case for proceeding with resource-intensive lab work.

Experimental Validation: From Target Engagement to Functional Activity

In silico predictions, no matter how robust, remain hypotheses until confirmed by direct experimental evidence.[6] A tiered validation strategy is essential to first confirm physical binding to the predicted target (target engagement) and then to measure the functional consequence of that binding (functional activity).

cluster_0 Experimental Validation Cascade Targets Prioritized Putative Targets (from In Silico Screen) CETSA Primary Validation: Cellular Thermal Shift Assay (CETSA) Confirms Target Engagement in situ Targets->CETSA Test top 1-3 targets SPR Secondary Validation: Surface Plasmon Resonance (SPR) Quantifies Binding Affinity & Kinetics CETSA->SPR If positive engagement Functional Tertiary Validation: Functional Assays (e.g., Kinase Activity, Ca2+ Flux) Confirms MoA SPR->Functional If confirmed binding

Caption: Tiered Experimental Validation Workflow.

Primary Validation: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein in its native cellular environment upon ligand binding.[15][16] A positive result provides strong evidence of direct target engagement in situ.

Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture: Culture a human cell line known to express the putative target protein to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of (4-Fluoroazepan-4-yl)methanol hydrochloride (e.g., 0.1 nM to 50 µM) for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).[17]

  • Thermal Challenge: Aliquot treated cells into PCR tubes. Heat the tubes to a predetermined optimal temperature (a temperature that causes partial denaturation of the target protein, identified in a preliminary experiment) for a set time (e.g., 3-8 minutes).[17][18]

  • Cell Lysis: Immediately cool the tubes and lyse the cells using a suitable lysis buffer (e.g., containing 1% NP40) followed by centrifugation to separate the soluble (folded) protein fraction from the precipitated (denatured) fraction.[17]

  • Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western blotting or another specific protein detection method like an AlphaScreen® assay.[15][18]

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A sigmoidal dose-response curve indicates ligand-induced thermal stabilization, confirming target engagement.

Secondary Validation: Surface Plasmon Resonance (SPR)

Once target engagement is confirmed, SPR is used to obtain quantitative data on the binding interaction, including the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[19] This provides a precise measure of binding affinity.

Protocol: SPR Kinetic Analysis

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5) and immobilize the purified recombinant target protein onto the chip surface using standard amine coupling chemistry (NHS/EDC activation).[20][21]

  • Analyte Preparation: Prepare a series of precise dilutions of (4-Fluoroazepan-4-yl)methanol hydrochloride in a suitable running buffer.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Sequentially inject the different concentrations of the compound (the analyte) over the immobilized protein (the ligand), followed by a dissociation phase with running buffer.[20]

    • After each cycle, inject a regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (plots of response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and determine the affinity (KD).

Tertiary Validation: Functional Assays

Confirming a direct binding interaction is necessary but not sufficient. The final step is to demonstrate that this binding event leads to a functional modulation of the target's biological activity. The choice of assay depends on the validated target class.

Example Protocol 1: Kinase Activity Assay (if target is a kinase)

  • Principle: Measure the ability of the compound to inhibit the target kinase from phosphorylating its substrate. Luminescence-based assays that quantify ATP consumption (like ADP-Glo™) are a common, robust platform.[22]

  • Methodology:

    • In a microplate, combine the purified kinase enzyme, its specific substrate, and varying concentrations of (4-Fluoroazepan-4-yl)methanol hydrochloride.

    • Initiate the reaction by adding ATP.

    • After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add a second reagent to convert the ADP produced into ATP, which then drives a luciferase reaction.

    • Measure the luminescent signal, which is proportional to the ADP produced and thus the kinase activity.

    • Calculate the IC50 value by plotting the percent inhibition of kinase activity against the compound concentration.

Example Protocol 2: GPCR-Mediated Calcium Flux Assay (if target is a Gq-coupled GPCR)

  • Principle: Many GPCRs, upon activation, trigger the release of intracellular calcium. This change can be measured using calcium-sensitive fluorescent dyes.[23][24]

  • Methodology:

    • Plate a cell line engineered to express the target GPCR.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fluo-8).[25]

    • Use a fluorescence imaging plate reader (FLIPR) to measure baseline fluorescence.[26]

    • Add varying concentrations of (4-Fluoroazepan-4-yl)methanol hydrochloride to the wells to test for agonist activity. For antagonist activity, pre-incubate with the compound before adding a known agonist.

    • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates calcium release and receptor activation.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Conclusion

The process of elucidating the mechanism of action for a novel compound like (4-Fluoroazepan-4-yl)methanol hydrochloride is a journey from broad speculation to precise, quantitative validation. By initiating with an analysis of its privileged azepane scaffold, we can form rational hypotheses that guide a multi-pronged in silico investigation. The convergence of predictions from chemical similarity, pharmacophore mapping, and analog data mining provides a high-confidence list of putative targets. This computational triage is vindicated through a rigorous cascade of experimental validation, beginning with cellular target engagement (CETSA), proceeding to biophysical characterization (SPR), and culminating in functional confirmation (activity assays). This integrated, self-validating workflow minimizes risk, conserves resources, and provides the authoritative evidence base required to advance a novel chemical entity through the drug discovery pipeline.

References

  • Borah, R., & Sarma, B. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(1), 1-15. [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Kaur, M., et al. (2021). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

  • Borah, R., & Sarma, B. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Zhang, R., & Xie, X. (2012). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC. [Link]

  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. [Link]

  • Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research. [Link]

  • EMBL-EBI. ChEMBL. EMBL-EBI. [Link]

  • Bio-protocol. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Creative Bioarray. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Bioarray. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed. [Link]

  • Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. PMC. [Link]

  • Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research. [Link]

  • Gaulton, A., et al. (2013). The ChEMBL bioactivity database: an update. PMC. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. [Link]

  • Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • Database Commons. ChEMBL. Database Commons. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • University of Arizona. Guide to Running an SPR Experiment. University of Arizona. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Armstrong, D., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Gfeller, D. (2015). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. YouTube. [Link]

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • ChEMBL Interface Documentation. Drug and Compound Questions. GitBook. [Link]

  • EMBL-EBI. (2023). ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research. [Link]

  • Ferrer, M. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. PMC. [Link]

  • B-Oncology. Kinase Screening & Profiling Service. B-Oncology. [Link]

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Protocols & Analytical Methods

Method

Application Note: Derivatization of (4-Fluoroazepan-4-yl)methanol Hydrochloride for Library Synthesis

Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered azepane ring is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] Its inherent three-dimensionality offers a distinct advantage in exploring chemical space compared to more common five- and six-membered rings. The introduction of a fluorine atom can further modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The title compound, (4-Fluoroazepan-4-yl)methanol hydrochloride (CAS 1823319-26-1), is a versatile building block for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents.[2][3] This application note provides a detailed guide to the derivatization of this scaffold, focusing on chemoselective reactions at the secondary amine and primary alcohol functionalities.

Core Reactivity and Strategic Considerations

(4-Fluoroazepan-4-yl)methanol possesses two primary sites for diversification: the secondary amine within the azepane ring and the primary hydroxyl group of the methanol substituent. The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine for subsequent reactions.

The secondary amine is a nucleophilic center, readily participating in reactions such as N-acylation, N-sulfonylation, and reductive amination. The primary alcohol, while also nucleophilic, generally requires stronger reaction conditions or specific activation to undergo reactions like O-alkylation, particularly in the presence of the more reactive amine. This difference in reactivity allows for selective functionalization of the nitrogen atom.

Parallel Synthesis Workflow

A generalized workflow for the parallel synthesis of a diverse library from (4-Fluoroazepan-4-yl)methanol hydrochloride is depicted below. This strategy prioritizes the more facile N-functionalization followed by diversification at the hydroxyl group if desired.

Caption: General workflow for library synthesis.

Experimental Protocols

Free-Basing of (4-Fluoroazepan-4-yl)methanol Hydrochloride

Rationale: The secondary amine must be in its free base form to act as a nucleophile. This is achieved by treatment with a suitable base to neutralize the hydrochloride salt.

Protocol:

  • Dissolve (4-Fluoroazepan-4-yl)methanol hydrochloride (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base (2.0-3.0 equiv). For reactions sensitive to aqueous work-up, a solid-supported base like polymer-bound triethylamine can be used. Alternatively, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is suitable.

  • Stir the mixture at room temperature for 30-60 minutes.

  • The resulting solution/suspension of the free amine can be used directly in the subsequent derivatization step.

N-Acylation

Rationale: The formation of an amide bond via N-acylation is a robust and widely used reaction in medicinal chemistry. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids.

Protocol using Acid Chlorides:

  • To a solution of the free-based (4-Fluoroazepan-4-yl)methanol (1.0 equiv) in an inert solvent like DCM or tetrahydrofuran (THF) at 0 °C, add an organic base such as triethylamine (1.5 equiv).

  • Slowly add the desired acid chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Reagent ClassExampleSolventBaseTemperature
Acid ChloridesBenzoyl chlorideDCMTriethylamine0 °C to RT
Carboxylic AcidsAcetic acidDMFHATU/DIPEART

Table 1: Representative conditions for N-acylation.

N-Sulfonylation

Rationale: The synthesis of sulfonamides is another important transformation for generating diverse libraries. Sulfonyl chlorides are commonly employed for this purpose.

Protocol:

  • To a solution of the free-based (4-Fluoroazepan-4-yl)methanol (1.0 equiv) and a base like triethylamine (1.5 equiv) in a solvent such as DCM at 0 °C, add the sulfonyl chloride (1.1 equiv) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described for N-acylation.

  • Purify the product by appropriate chromatographic methods.

ReagentSolventBaseTemperature
p-Toluenesulfonyl chlorideDCMTriethylamine0 °C to RT
Methanesulfonyl chlorideDCMTriethylamine0 °C to RT

Table 2: Representative conditions for N-sulfonylation.

N-Alkylation via Reductive Amination

Rationale: Reductive amination is a versatile method for forming C-N bonds and introducing a wide range of alkyl groups. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.[4]

Protocol:

  • To a mixture of the free-based (4-Fluoroazepan-4-yl)methanol (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in a solvent like 1,2-dichloroethane (DCE) or methanol, add a reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and effective choice.[5]

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction at room temperature for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and follow the standard work-up and purification procedures.

Carbonyl CompoundReducing AgentSolventAdditive (optional)
BenzaldehydeNaBH(OAc)₃DCEAcetic Acid
AcetoneNaBH(OAc)₃MethanolNone

Table 3: Representative conditions for reductive amination.

G cluster_0 Reductive Amination Protocol A Mix Amine and Carbonyl B Add Reducing Agent (e.g., STAB) A->B in DCE or MeOH C Stir at Room Temperature B->C 12-48h D Reaction Quench C->D aq. NaHCO3 E Extraction & Purification D->E F N-Alkylated Product E->F

Caption: Reductive amination experimental workflow.

Characterization of Derivatized Products

The successful synthesis of the derivatized (4-Fluoroazepan-4-yl)methanol library should be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[6][7][8] The appearance of new signals corresponding to the introduced acyl, sulfonyl, or alkyl groups, along with shifts in the signals of the azepane ring protons and carbons, will confirm the derivatization. ¹⁹F NMR can be used to confirm the integrity of the fluoro-substituent.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Conclusion

(4-Fluoroazepan-4-yl)methanol hydrochloride is a valuable and versatile building block for the construction of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for the selective N-acylation, N-sulfonylation, and N-alkylation of this scaffold. These methods are amenable to parallel synthesis formats, enabling the rapid generation of novel compounds for drug discovery programs. Careful monitoring and appropriate analytical characterization are crucial for ensuring the successful synthesis and purity of the final products.

References

  • 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880. PubChem. Available from: [Link]

  • 4-Fluoropiperidine | C5H10FN | CID 2759159. PubChem. Available from: [Link]

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  • Heymes, A., et al. Selective n-acylation of amino alcohols. WO1993020038A1. Google Patents.
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  • Banks, R. E., et al. N-fluoro-compounds. Part II. Reaction of perfluoro-N-fluoropiperidine or perfluoro-N-fluoromorpholine with manganese pentacarbonyl hydride to give the corresponding N–H compounds. Journal of the Chemical Society C: Organic, 1968, 266-269. Available from: [Link]

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  • Mitu, M., et al. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 2023, 14(2), 263-274. Available from: [Link]

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Application

Application Note: Accelerating the Discovery of Novel Bioactive Compounds through Microwave-Assisted Synthesis of Fluorinated Heterocycles

Abstract: The strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, bioavailability, and binding affini...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the synthesis of these complex molecules can be challenging, often requiring harsh conditions and prolonged reaction times. This guide details the principles and applications of Microwave-Assisted Organic Synthesis (MAOS), a green and efficient technology that dramatically accelerates the synthesis of fluorinated heterocycles.[4][5][6] We provide an in-depth look at the underlying mechanisms, instrumentation, safety protocols, and step-by-step methodologies for the synthesis of medicinally relevant fluorinated pyrazoles and pyridines.

The Synergy of Fluorine, Heterocycles, and Microwave Energy

Nitrogen-containing heterocycles are prevalent scaffolds in a vast array of FDA-approved drugs and bioactive natural products.[7][8] When combined with fluorine—an element absent in nature but possessing unique physicochemical properties—the resulting fluorinated heterocycles become powerful tools in drug discovery.[2] The introduction of fluorine can modulate pKa, improve metabolic stability against oxidative enzymes, and enhance membrane permeability, all of which are critical for developing effective therapeutic agents.[2][3]

Conventional synthesis methods often fall short, requiring long reflux times which can lead to byproduct formation and degradation of sensitive molecules. Microwave-assisted synthesis has emerged as a transformative technology, aligning with the principles of green chemistry by improving energy efficiency and often reducing the need for hazardous solvents.[9][10][11]

The Mechanism: How Microwaves Supercharge Reactions

Unlike conventional heating which relies on slow conductive heat transfer from the vessel walls, microwave irradiation heats the reaction mixture volumetrically and directly.[11][12] This rapid and uniform heating is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules and intermediates in the reaction mixture continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave (typically 2.45 GHz).[13][14] This constant realignment creates molecular friction, which manifests as intense, instantaneous heat.[12][13]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat through resistive losses.[12][13][14]

This unique heating mechanism allows for reaction temperatures to be reached in seconds and enables the use of superheated solvents in sealed vessels, dramatically accelerating reaction rates—often from hours to mere minutes.[12][15]

Figure 1: Dual mechanisms of microwave-induced heating.

Instrumentation and Critical Safety Protocols

Modern chemical microwave synthesis is performed in dedicated, purpose-built reactors, not domestic kitchen ovens.[16] Instruments from manufacturers like CEM (e.g., Discover series) and Biotage (e.g., Initiator series) are engineered for safety and reproducibility.[17][18][19]

Key Components:

  • Microwave Cavity: A single-mode cavity focuses microwave energy precisely onto the reaction vessel for efficient and homogeneous heating.[12]

  • IR Temperature Sensor: A contactless sensor accurately measures the real-time temperature of the reaction mixture from outside the vessel.[17][19]

  • Pressure Transducer: For sealed-vessel reactions, this system monitors internal pressure and can automatically vent if a pre-set limit is exceeded.[19]

  • Stirring Mechanism: Electromagnetic stirring ensures the reaction mixture is homogeneous in both composition and temperature.[19]

  • Rapid Cooling: Compressed air or other systems quickly cool the vessel post-reaction, allowing for safe handling in minutes.[19]

Mandatory Safety Procedures

Heating solvents above their boiling points generates significant pressure. Adherence to safety protocols is non-negotiable.

  • NEVER Use a Domestic Microwave: Kitchen ovens lack temperature/pressure controls and are not designed to contain explosive vessel failures, posing a severe safety risk.[16]

  • Use Correct Vessels: Only use specialized, pressure-rated glass vials and caps designed by the instrument manufacturer.[20]

  • Respect Fill Volume: Do not exceed the recommended maximum reaction volume for the vial (typically 2-5 mL for a 10 mL vial). Headspace is critical to accommodate pressure changes.

  • Know Your Chemistry: Be aware of reactions that may produce large volumes of gas (e.g., from deprotection or denitrogenation) or have highly exothermic profiles.[16][21] Program the instrument to vent if necessary and start with small-scale test reactions.

  • Cool Down: Always allow the instrument to cool the reaction vessel to a safe temperature (typically <50 °C) before removing it from the cavity.[20]

General Experimental Workflow: A Step-by-Step Overview

The process of setting up a microwave-assisted reaction is streamlined for efficiency and safety. The logical flow ensures reproducibility and control over the reaction environment.

G A 1. Reagent Preparation (Reactants, Solvent, Stir Bar in Vial) B 2. Secure Sealing (Crimp pressure-rated cap) A->B C 3. Instrument Programming (Set Temp, Time, Power, Pressure Limit) B->C D 4. Load & Initiate (Place vial in cavity and start run) C->D E 5. Microwave Irradiation (Rapid heating & hold at target temp) D->E F 6. Automated Cooling (Compressed air quench) E->F G 7. Safe Unloading (Remove cooled vial) F->G H 8. Product Work-up & Purification G->H

Figure 2: Standard workflow for microwave-assisted synthesis.

Application Protocols: Synthesis of Fluorinated Heterocycles

The following protocols are representative examples demonstrating the power of MAOS for synthesizing key fluorinated heterocyclic cores.

Protocol 1: Rapid Synthesis of a 5-(Trifluoromethyl)-1H-pyrazole

Pyrazoles are a privileged scaffold in medicinal chemistry, found in blockbuster drugs like Celecoxib.[22] This protocol describes a microwave-assisted 1,3-dipolar cycloaddition to rapidly form a trifluoromethyl-substituted pyrazole.[23]

Reaction Scheme:

Figure 3: Microwave-assisted synthesis of a fluorinated pyrazole.

Methodology:

  • Reagent Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol, 216 mg).

  • Solvent Addition: Add 3 mL of ethanol. Ethanol is chosen as it is a polar, microwave-absorbing solvent with a boiling point suitable for sealed-vessel heating.

  • Reactant Addition: Add hydrazine hydrate (1.1 mmol, 55 µL). A slight excess ensures complete consumption of the diketone starting material.

  • Vessel Sealing: Securely crimp a cap onto the vial.

  • Microwave Parameters: Place the vial into the microwave reactor cavity. Set the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 1 minute (Standard)

    • Hold Time: 10 minutes

    • Power: 300 W (Maximum)

    • Pressure Limit: 250 psi

  • Initiation and Cooling: Start the reaction. Upon completion, the instrument will automatically cool the vial to below 50 °C.

  • Work-up: Once cooled, open the vial in a fume hood. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure fluorinated pyrazole.

Protocol 2: Microwave-Promoted Nucleophilic Aromatic Substitution (SNAr) for a Fluoropyridine

Fluorinated pyridines are key building blocks in pharmaceuticals and agrochemicals. The high temperatures achievable with microwave heating are ideal for accelerating traditionally slow SNAr reactions.

Reaction Scheme:

Figure 4: Microwave-assisted fluorination of a pyridine ring.

Methodology:

  • Reagent Preparation: To a 10 mL microwave vial with a stir bar, add 2,4-dichloropyridine (1.0 mmol, 148 mg) and spray-dried potassium fluoride (2.0 mmol, 116 mg). Using spray-dried KF is critical as its high surface area enhances reactivity; a 2-fold excess drives the reaction to completion.

  • Solvent Addition: Add 2 mL of anhydrous sulfolane. Sulfolane is a highly polar, high-boiling point aprotic solvent, ideal for SNAr reactions as it effectively solvates the potassium ions and absorbs microwave energy efficiently, allowing for rapid heating to high temperatures.

  • Vessel Sealing: Securely crimp a cap onto the vial.

  • Microwave Parameters: Place the vial into the reactor and set the parameters:

    • Temperature: 180 °C

    • Ramp Time: 2 minutes (Standard)

    • Hold Time: 30 minutes

    • Power: 300 W (Maximum)

    • Pressure Limit: 300 psi

  • Initiation and Cooling: Start the run. After the hold time, the instrument will cool the vessel.

  • Work-up: Carefully uncap the cooled vial. Dilute the reaction mixture with 20 mL of diethyl ether and filter through a pad of celite to remove insoluble potassium salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove the sulfolane. Dry the ether layer over MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoropyridine, which can be further purified by distillation or chromatography if necessary.

Data Summary: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are most clearly demonstrated by comparing reaction parameters directly with conventional methods.

Heterocycle SynthesisMethodTemperature (°C)TimeYield (%)Reference Insight
Fluorinated Pyrazole Conventional80 (Reflux)6-8 hours~75%Standard reflux conditions are slow and energy-intensive.
(Protocol 4.1)Microwave 120 10 minutes >90% Superheating the solvent accelerates the cyclization dramatically.[23][24]
Fluoropyridine Conventional180 (Oil Bath)12-24 hours~50-60%Requires prolonged heating at high temperatures, risking decomposition.
(Protocol 4.2)Microwave 180 30 minutes ~85% Rapid, uniform heating minimizes byproduct formation and reaction time.[25]

Conclusion

Microwave-assisted synthesis is an indispensable tool for the modern medicinal chemist. It provides a rapid, efficient, and often higher-yielding pathway to novel fluorinated heterocycles compared to conventional heating methods.[4][5][26] By leveraging the principles of direct, volumetric heating, researchers can significantly accelerate the discovery and development of new drug candidates. The adoption of this technology not only enhances productivity but also promotes safer and more environmentally friendly laboratory practices.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Recent Scientific Research. [Link]

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  • Singh, S., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Prakash, C., & Singh, R. (2022). Microwave-assisted Synthesis of Fluorinated Heterocycles. Current Green Chemistry. [Link]

  • Prakash, C., & Singh, R. (2022). Microwave-assisted Synthesis of Fluorinated Heterocycles. Bentham Science Publishers. [Link]

  • Prakash, C., & Singh, R. (2024). Microwave‐Assisted Synthesis of Fluorinated 5‐Membered Nitrogen Heterocycles. ChemistrySelect. [Link]

  • Microwave-assisted synthesis of a fluorinated pyrazoline, in silico study and in vitro cytotoxic evaluation against HeLa cell line. (2021). AIP Publishing. [Link]

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  • La-Venia, A., et al. (2022). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Ahluwalia, V. K., & Kidwai, M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

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  • Biotage® Initiator+ Alstra™ - Getting Started Guide for Peptide Synthesis. (n.d.). Biotage. [Link]

  • Microwave assisted regioselective synthesis of novel pyrazoles and pyrazolopyridazines via fluorine containing building blocks. (2017). ResearchGate. [Link]

  • Biotage® Initiator+ - Getting Started Guide for Organic Synthesis. (2016). Biotage. [Link]

  • Microwave chemistry - Wikipedia. (n.d.). Wikipedia. [Link]

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  • Roda, G., et al. (2022). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wuest, F. R., & Berndt, M. (2010). Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Molecular Imaging and Biology. [Link]

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Technical Notes & Optimization

Optimization

Overcoming solubility issues of (4-Fluoroazepan-4-yl)methanol hydrochloride

Welcome to the technical support center for (4-Fluoroazepan-4-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Fluoroazepan-4-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of (4-Fluoroazepan-4-yl)methanol hydrochloride?

(4-Fluoroazepan-4-yl)methanol hydrochloride is a fluorinated azepane derivative supplied as a white to yellow solid.[1] As a hydrochloride salt of an amine-containing compound, its solubility is expected to be pH-dependent.

Table 1: General Properties of (4-Fluoroazepan-4-yl)methanol hydrochloride

PropertyValueSource
CAS Number1823319-26-1[1]
Molecular FormulaC7H15ClFNO[1]
Molecular Weight183.65 g/mol [1]
Physical FormWhite to Yellow Solid[1]
Storage2-8°C[1]

Q2: Why is my compound not dissolving in water?

While hydrochloride salts are generally more water-soluble than their free-base counterparts, high concentrations may still be difficult to achieve. The solubility of amine hydrochlorides in water is influenced by factors such as the overall lipophilicity of the molecule and the crystal lattice energy of the salt. If you are experiencing poor solubility in water alone, it may be necessary to adjust the pH or employ co-solvents.

Q3: How does pH affect the solubility of this compound?

(4-Fluoroazepan-4-yl)methanol hydrochloride is the salt of a weak base (the azepane nitrogen) and a strong acid (hydrochloric acid). The solubility of such compounds is highly dependent on the pH of the solution.[2][3] In acidic to neutral pH, the amine is protonated, favoring dissolution in aqueous media. As the pH becomes more basic, the amine will be deprotonated to its free base form, which is likely to be less soluble and may precipitate out of solution.

Q4: Are there any known stability concerns?

Like many hydrochloride salts, this compound can be hygroscopic, meaning it can absorb moisture from the air.[4] It is recommended to store it in a tightly sealed container in a dry environment.[4] While generally stable at room temperature, exposure to high temperatures may cause decomposition.[4]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing common solubility problems with (4-Fluoroazepan-4-yl)methanol hydrochloride.

Issue 1: The compound does not fully dissolve in my aqueous buffer.
  • Potential Cause 1: Buffer pH is too high.

    • Explanation: If the pH of your buffer is near or above the pKa of the azepane nitrogen, the compound will convert to its less soluble free base form.

    • Solution:

      • Measure the pH of your final solution.

      • If the pH is neutral or basic, consider using a buffer with a lower pH (e.g., pH 4-6).

      • Alternatively, the pH of the solution can be adjusted by the dropwise addition of dilute HCl to favor the protonated, more soluble form of the compound.[2]

  • Potential Cause 2: Buffer salt precipitation.

    • Explanation: Certain buffer salts, such as phosphates, can precipitate in the presence of high concentrations of organic compounds or co-solvents.[5][6]

    • Solution:

      • Visually inspect for any unexpected precipitation after adding the compound.

      • Consider switching to a different buffer system, such as citrate or acetate, which may have better solubility profiles with your compound.

      • Ensure that the buffer concentration is at the minimum necessary for your experiment to reduce the risk of salt precipitation.[7]

Issue 2: The compound precipitates after adding an organic co-solvent.
  • Potential Cause: "Salting out" effect.

    • Explanation: While co-solvents are often used to increase the solubility of poorly soluble drugs, the addition of an organic solvent to an aqueous solution of a salt can sometimes decrease the salt's solubility, causing it to precipitate.[8][9][10]

    • Solution:

      • Instead of adding the organic co-solvent to a pre-made aqueous solution of the compound, try dissolving the compound directly in the final mixed-solvent system.

      • Experiment with different co-solvents. Common choices include DMSO, DMF, ethanol, and methanol.[9][11][12]

      • Vary the percentage of the co-solvent. Sometimes a lower or higher percentage is required to achieve optimal solubility.

Issue 3: The compound dissolves initially but then crashes out of solution over time.
  • Potential Cause 1: Supersaturation.

    • Explanation: The initial dissolution may have formed a supersaturated solution, which is thermodynamically unstable and will eventually lead to precipitation.[2]

    • Solution:

      • Try preparing the solution at a slightly lower concentration.

      • Gentle heating and sonication can help to achieve a stable solution, but be cautious of potential degradation at elevated temperatures.

      • Ensure the solution is well-mixed and homogenous.

  • Potential Cause 2: Change in pH over time.

    • Explanation: Absorption of atmospheric CO2 can slightly lower the pH of unbuffered or weakly buffered solutions. For some compounds, this slight change can be enough to cause precipitation.

    • Solution:

      • Use a well-buffered system with sufficient buffering capacity to maintain a stable pH.

      • Prepare solutions fresh before use whenever possible.

Experimental Protocols

Protocol 1: Step-by-Step Solubilization in an Aqueous Buffer
  • Weigh the desired amount of (4-Fluoroazepan-4-yl)methanol hydrochloride in a suitable container.

  • Add a small amount of your chosen aqueous buffer (e.g., 20% of the final volume).

  • Vortex or sonicate the mixture to create a slurry.

  • Gradually add more buffer while continuing to mix.

  • Monitor the clarity of the solution.

  • If solubility is an issue , check the pH of the solution. If it is above 6.5, add 0.1 M HCl dropwise until the solution clears. Be sure to re-verify the final pH to ensure it is within the acceptable range for your experiment.

  • Bring the solution to the final volume with the buffer.

Protocol 2: Solubilization using a Co-solvent
  • Weigh the desired amount of (4-Fluoroazepan-4-yl)methanol hydrochloride.

  • To a separate vial, prepare the co-solvent/aqueous buffer mixture. For example, a 10% DMSO solution would be 1 part DMSO to 9 parts aqueous buffer.

  • Add a small amount of the mixed solvent to the solid compound and vortex.

  • Continue to add the mixed solvent in portions until the compound is fully dissolved.

  • Sonication can be used to aid dissolution if necessary.

Table 2: Recommended Starting Solvents for Solubility Testing

Solvent SystemRecommended Starting ConcentrationNotes
Deionized Water1-5 mg/mLSolubility may be limited. pH adjustment may be necessary.
PBS (pH 7.4)1-10 mg/mLBe aware of potential for precipitation over time.
Acetate Buffer (pH 5.0)5-25 mg/mLLower pH should enhance solubility.
10% DMSO in Water>10 mg/mLA common starting point for creating stock solutions.
10% Ethanol in Water5-15 mg/mLAnother common co-solvent system.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with (4-Fluoroazepan-4-yl)methanol hydrochloride.

G start Start: Compound does not dissolve check_ph Is the solvent an aqueous buffer? start->check_ph is_ph_low Is pH < 6.5? check_ph->is_ph_low Yes try_cosolvent Action: Use a co-solvent (e.g., DMSO, Ethanol) check_ph->try_cosolvent No adjust_ph Action: Adjust pH downwards with dilute HCl is_ph_low->adjust_ph No precipitation Issue: Precipitation occurs is_ph_low->precipitation Yes dissolved Success: Compound Dissolved adjust_ph->dissolved try_cosolvent->dissolved check_buffer Is a buffer salt (e.g., phosphate) present? precipitation->check_buffer change_buffer Action: Switch to a different buffer (e.g., citrate, acetate) check_buffer->change_buffer Yes lower_conc Action: Lower the compound concentration check_buffer->lower_conc No change_buffer->dissolved lower_conc->dissolved

Caption: Decision tree for troubleshooting solubility.

References

  • Bhardwaj, V., et al. (2021). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. MDPI. Available from: [Link]

  • Serajuddin, A. T. M. (1997). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]

  • PubChem. (4-Fluoropiperidin-4-YL)methanol. PubChem. Available from: [Link]

  • Google Patents. Process for solubilizing organic or mineral salts in organic solvents. Google Patents.
  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything? Reddit. Available from: [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available from: [Link]

  • imChem. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions! imChem. Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available from: [Link]

  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. NCERT. Available from: [Link]

  • Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available from: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora. Available from: [Link]

  • Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmasciences. Available from: [Link]

  • Google Patents. (2010). method for salt preparation. Google Patents.
  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents. ResearchGate. Available from: [Link]

  • PubMed. (2025). Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity. PubMed. Available from: [Link]

  • ResearchGate. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • PubMed. (2017). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. PubMed. Available from: [Link]

  • imChem. (n.d.). TECHNICAL NOTES. imChem. Available from: [Link]

  • PubChem. (4-Fluoro-1-phenylpiperidin-4-yl)methanol. PubChem. Available from: [Link]

  • PubChem. 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem. Available from: [Link]

  • Reddit. (2022). Buffer keeps precipitating. Any advice why? Reddit. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Fluorinated Azepanes in Different Reaction Conditions

Welcome to the technical support center for fluorinated azepane scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorinated azepane scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these valuable building blocks. Fluorinated azepanes offer unique conformational constraints and physicochemical properties that are highly sought after in modern drug discovery. However, their stability under various reaction conditions can be a critical factor for successful synthetic campaigns. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated azepane decomposing during a standard reaction?

A1: Decomposition can be triggered by several factors, including extreme pH, high temperatures, incompatible reagents, or exposure to light. The strong carbon-fluorine bond generally imparts stability, but the azepane ring itself or other functional groups on your molecule can be susceptible to degradation.[1][2] It is crucial to assess the compatibility of your specific fluorinated azepane with the intended reaction conditions.

Q2: I'm observing unexpected side products in my palladium-catalyzed cross-coupling reaction. Could my fluorinated azepane be the issue?

A2: Yes, while palladium catalysis is a powerful tool, fluorinated amines can sometimes participate in side reactions. For instance, in reactions involving aryl halides, etherification of the halide by residual water or alcohol solvents can compete with the desired amination, particularly with sterically hindered or electron-deficient partners.[3] Careful optimization of ligand, base, and solvent is crucial.

Q3: Is the C-F bond in my azepane stable to all reaction conditions?

A3: The C-F bond is one of the strongest single bonds in organic chemistry and is generally very stable.[4] However, it is not entirely inert. Under certain harsh conditions, such as high temperatures or with specific reagents (e.g., strong bases, certain reducing agents), cleavage of the C-F bond can occur, leading to defluorination.[5][6]

Q4: How does fluorination affect the basicity of the azepane nitrogen?

A4: Fluorination generally decreases the basicity of the amine. The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it a weaker base. This can influence its nucleophilicity and reactivity in various reactions.

Q5: Can I predict the stability of my specific fluorinated azepane derivative?

A5: While general trends exist, the stability of a particular fluorinated azepane is highly dependent on its overall substitution pattern and the specific reaction conditions. We recommend performing small-scale stability trials before committing to a large-scale reaction. A general protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section provides detailed guidance on the stability of fluorinated azepanes under common reaction conditions, including potential degradation pathways and strategies to mitigate them.

Acidic Conditions

Fluorinated azepanes can exhibit varying stability in the presence of acids. While the reduced basicity of the nitrogen may prevent unwanted salt formation in some cases, strong acids, especially at elevated temperatures, can promote degradation.

Potential Issues & Troubleshooting:

  • Ring Opening: Strong Brønsted or Lewis acids can catalyze the ring-opening of the azepane, particularly if the ring is strained or contains activating groups.[7]

    • Recommendation: Use the mildest acidic conditions possible. If a strong acid is required, conduct the reaction at low temperatures and monitor for the formation of ring-opened byproducts by LC-MS.

  • Defluorination: While less common, prolonged exposure to strong, hot acids can potentially lead to the hydrolysis of C-F bonds, especially if the fluorine is activated by neighboring functional groups.

    • Recommendation: Screen different acids and reaction times to find a balance between desired reactivity and compound stability.

Experimental Protocol: Assessing Stability in Acidic Conditions

  • Dissolve a small amount (1-5 mg) of your fluorinated azepane in a representative solvent (e.g., dioxane, THF, acetonitrile).

  • Add the desired acid (e.g., HCl, TFA, H₂SO₄) at the intended reaction concentration.

  • Stir the mixture at the target reaction temperature.

  • Withdraw aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Quench the aliquots with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the organic components and analyze by LC-MS and ¹⁹F NMR to quantify the remaining starting material and identify any degradation products.

Basic Conditions

The stability of fluorinated azepanes under basic conditions is a significant consideration, as strong bases can promote elimination or substitution reactions.

Potential Issues & Troubleshooting:

  • Elimination Reactions (Dehydrofluorination): If a fluorine atom is positioned on a carbon adjacent to a proton, strong bases can induce the elimination of HF, leading to the formation of an unsaturated azepene.

    • Recommendation: Use non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge®) if possible. If a stronger base is necessary, perform the reaction at low temperatures.

  • Hydrolysis of Trifluoromethyl Groups: N-trifluoromethyl groups can be susceptible to hydrolysis under basic conditions, leading to the formation of a secondary amine and fluoride ions.[8]

    • Recommendation: Avoid strongly basic aqueous conditions if your compound contains an N-CF₃ moiety.

Diagram: Potential Degradation of a Fluorinated Azepane under Basic Conditions

G A Fluorinated Azepane C Azepene (via HF Elimination) A->C Dehydrofluorination D Ring-Opened Products A->D Ring Cleavage (less common) B Strong Base (e.g., NaOH, t-BuOK) B->A

Caption: Base-mediated degradation pathways for fluorinated azepanes.

Oxidative Conditions

Oxidizing agents can lead to the degradation of the azepane ring, particularly at the carbon atoms adjacent to the nitrogen.

Potential Issues & Troubleshooting:

  • Oxidative Ring Cleavage: Strong oxidizing agents can induce cleavage of the C-C bonds within the azepane ring. A known pathway involves oxidation to an iminium ion, which can then undergo further reactions leading to ring opening.[1][9]

    • Recommendation: If oxidation is not the intended reaction, avoid strong oxidants. If an oxidation is required elsewhere in the molecule, consider protecting the azepane nitrogen or using a highly selective oxidizing agent.

  • N-Oxidation: The nitrogen atom of the azepane can be oxidized to an N-oxide. While this may be a desired transformation in some cases, it can also be an unwanted side reaction.

    • Recommendation: The susceptibility to N-oxidation is dependent on the steric and electronic environment of the nitrogen. If N-oxidation is problematic, consider using a less reactive oxidant or performing the reaction under an inert atmosphere.

Diagram: Oxidative Degradation Workflow

G cluster_0 Oxidative Stress cluster_1 Degradation Pathways A Fluorinated Azepane C Iminium Ion Intermediate A->C Oxidation E N-Oxide A->E N-Oxidation B Oxidizing Agent (e.g., m-CPBA, H₂O₂) B->A D Ring-Opened Products C->D Further Oxidation/ Hydrolysis

Caption: Potential outcomes of exposing fluorinated azepanes to oxidative conditions.

Reductive Conditions

The C-F bond is generally very stable towards most common reducing agents. However, the stability of the azepane ring and other functional groups should be considered.

Potential Issues & Troubleshooting:

  • Reductive Cleavage of N-Protecting Groups: If the azepane nitrogen is protected (e.g., with a benzyl group), these groups can be cleaved under reductive conditions (e.g., catalytic hydrogenation). This is often a planned synthetic step.

  • C-F Bond Reduction (Rare): While uncommon, some highly reactive reducing agents or specific catalytic systems can cleave C-F bonds.[5]

    • Recommendation: Standard hydride reagents (e.g., NaBH₄, LiAlH₄) and catalytic hydrogenation with common catalysts (e.g., Pd/C) are generally safe for C-F bonds. If you are using more specialized or harsh reducing conditions, a stability test is recommended.

High-Temperature Conditions

The thermal stability of fluorinated compounds is generally high due to the strength of the C-F bond. However, at very high temperatures, decomposition can occur.

Potential Issues & Troubleshooting:

  • Thermal Decomposition: At elevated temperatures (typically >200-300 °C), fluorinated organic molecules can decompose.[10] This process can generate hazardous byproducts, including hydrogen fluoride (HF).

    • Recommendation: Avoid unnecessarily high reaction temperatures. If high temperatures are required, ensure the reaction is performed in a well-ventilated fume hood with appropriate safety precautions. Monitor for the formation of degradation products, which may appear as charring or the evolution of acidic gases.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are frequently used to modify heterocyclic scaffolds. While versatile, these reactions can present challenges with fluorinated substrates.

Potential Issues & Troubleshooting:

  • Competitive Etherification: In Pd-catalyzed amination reactions of aryl halides, the formation of an ether byproduct can occur, especially with electron-withdrawing groups on the aryl halide or with sterically hindered amines.[3]

    • Recommendation:

      • Ligand Screening: The choice of phosphine ligand is critical. More electron-rich and bulky ligands often favor the desired amination.

      • Solvent and Base: Ensure anhydrous conditions to minimize the presence of water, which can act as a nucleophile. The choice of base can also influence the outcome.

      • Temperature: Lowering the reaction temperature may improve the selectivity for amination over etherification.

  • β-Fluoride Elimination: In some Pd-catalyzed reactions, if the fluorinated azepane coordinates to the metal in a way that places a fluorine atom in a β-position relative to the metal center, β-fluoride elimination can occur, leading to undesired byproducts.[11]

    • Recommendation: This is a complex mechanistic issue. If β-fluoride elimination is suspected, altering the ligand or the oxidation state of the palladium catalyst may change the reaction pathway.

Data Summary Table

Reaction ConditionPotential Degradation PathwaysKey Troubleshooting Strategies
Acidic Ring-opening, Defluorination (rare)Use mildest acid possible, low temperature, monitor reaction closely.
Basic Dehydrofluorination (HF elimination), Hydrolysis of N-CF₃Use non-nucleophilic/hindered bases, low temperature, avoid aqueous conditions for N-CF₃.
Oxidative Ring cleavage via iminium ion, N-oxidationUse selective oxidants, protect the nitrogen if necessary.
Reductive Generally stable; cleavage of N-protecting groupsStandard reducing agents are usually safe for C-F bonds.
High Temperature Thermal decomposition, formation of HFAvoid excessive heat, use proper ventilation and safety measures.
Pd-Catalysis Competitive etherification, β-Fluoride eliminationLigand screening, anhydrous conditions, temperature optimization.

References

  • Ábrahámi, R. A., Kiss, L., Barrio, P., & Fülöp, F. (2016).
  • Meng, G., et al. (2020). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
  • Cobb, S. L., & Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology.
  • Shen, D., et al. (2020). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science.
  • O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Journal of Fluorine Chemistry.
  • Francke, R., & Lentz, D. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry.
  • Paudyal, M. P., et al. (2016). Oxidative C–H/C–H Cross-Coupling of N-Aryl-tetrahydroisoquinolines with α-C–H Bonds of N-Alkyl-amines. The Journal of Organic Chemistry.
  • Zhang, Z., et al. (2022). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides.
  • Singh, R. K., et al. (2019). Proposed degradation pathway for PFOS and PFOA in plasma treatment. Environmental Science & Technology.
  • Alexanian, E. J. (2014). Synthesis of saturated N-heterocycles.
  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry.
  • Firdous, F., et al. (2026). Selective Defluorinative [4+3] Annulation to Access Fluorinated Oxazepines and Thiazepines. Organic Chemistry Frontiers.
  • Murphy, C. D. (2017).
  • Singh, R. K., et al. (2020). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Applied Sciences.
  • Altarawneh, M., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology.
  • Gryn'ova, G., et al. (2015). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Qu, Y., et al. (2021). The reductive decomposition kinetics and thermodynamics that govern the design of fluorinated alkoxyaluminate/borate salts for Mg-ion and Ca-ion batteries.
  • Trang, B. K., et al. (2021). Base-mediated mineralization of PFAS derivatives under mild conditions.
  • Wang, Q., & Li, X. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules.
  • Petrov, V. A. (Ed.). (2009).
  • Reddy, B. V. S., et al. (2013). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Managing the Acidic and Basic Sensitivity of Fluorinated Heterocycles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocycles. This guide provides in-depth troubleshooting advice and practical answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocycles. This guide provides in-depth troubleshooting advice and practical answers to common questions regarding the stability and handling of these unique and powerful molecules. Fluorination is a key strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and basicity.[1][2] However, the strong electron-withdrawing nature of fluorine can render heterocyclic scaffolds highly sensitive to acidic or basic conditions, leading to unexpected experimental outcomes.[3][4] This resource is designed to help you navigate these challenges by explaining the underlying chemical principles and providing actionable, field-proven protocols.

PART 1: Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format. Each guide offers a diagnostic workflow and robust solutions to get your research back on track.

Guide 1: Unexpected Decomposition of a Fluorinated Pyridine During Aqueous Workup

Q: I performed a reaction to synthesize a novel trifluoromethyl-substituted pyridine. The reaction appeared clean by TLC and crude NMR, but after a standard aqueous workup with sodium bicarbonate, my product decomposed. What happened and how can I fix it?

A: This is a classic issue stemming from the drastically altered basicity of the pyridine ring upon fluorination.

  • Underlying Principles (The "Why"): The fluorine or fluoroalkyl groups on your pyridine ring are powerfully electron-withdrawing. This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons significantly less available to accept a proton.[5] Consequently, fluorinated pyridines are much weaker bases than their non-fluorinated counterparts. The pKa of the conjugate acid of pyridine is ~5.2, but the pKa of pentafluoropyridine's conjugate acid plummets to -0.42. This means your fluorinated pyridine is a very weak base, and its protonated form is a strong acid. While a sodium bicarbonate wash (pH ~8.4) is considered a mild base, it can be sufficiently basic to promote decomposition of highly electron-deficient pyridines, especially if other nucleophiles are present. The decomposition pathway is often a nucleophilic aromatic substitution (SNAr) where water or hydroxide acts as the nucleophile, displacing a fluoride atom or another leaving group on the ring.

  • Diagnostic Workflow:

    • Re-evaluate Basicity: Use computational tools or literature precedents to estimate the pKa of your fluorinated pyridine. A significantly lowered pKa is a strong indicator of base sensitivity.

    • Analyze the Decomposition Products: If possible, acquire a mass spectrum or NMR of the crude material after the failed workup. Look for masses corresponding to hydroxylated or other substituted pyridine species.

    • pH Monitoring: During a small-scale test workup, carefully monitor the pH of the aqueous layer. Even localized high pH can trigger decomposition.

  • Solutions & Protocols: The key is to avoid strong or even moderately basic conditions.

    Experimental Protocol: Buffered Aqueous Workup

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Instead of a bicarbonate wash, wash the combined organic layers with brine (saturated NaCl solution). This will remove most of the water-soluble impurities without introducing a basic environment.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Visualization: Troubleshooting Workflow

    G start Decomposition Observed After NaHCO3 Wash check_pka Hypothesis: Compound is base-sensitive. Estimate pKa. start->check_pka analyze Analyze Byproducts (LCMS, NMR) check_pka->analyze confirm Diagnosis Confirmed: Electron-deficient ring susceptible to nucleophilic attack. analyze->confirm solution Solution: Avoid basic workup. Use buffered/neutral conditions. confirm->solution protocol1 Protocol: Quench with sat. NH4Cl(aq) solution->protocol1 protocol2 Protocol: Wash with Brine solution->protocol2

    Caption: Troubleshooting decomposition during basic workup.

Guide 2: Failure of a Suzuki Coupling with a Fluoro-Substituted Pyrimidine

Q: I'm trying to perform a Suzuki coupling on a 2-chloro-5-fluoropyrimidine, but I'm getting no product and recovering starting material. I'm using standard Pd(PPh₃)₄ and Na₂CO₃ as the base. Why is my reaction failing?

A: This issue likely involves the electronic properties of your substrate and potential catalyst inhibition.

  • Underlying Principles (The "Why"): Fluorinated heterocycles are electron-deficient.[6][7] While this can be advantageous for some reactions like SNAr, it can complicate transition-metal-catalyzed cross-couplings. The electron-poor nature of the pyrimidine ring can make the oxidative addition step (the insertion of the palladium catalyst into the C-Cl bond) more difficult. Furthermore, the basic nitrogen atoms of the pyrimidine can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.

  • Diagnostic Workflow:

    • Screen Catalysts and Ligands: The choice of palladium source and ligand is critical. Electron-rich, bulky phosphine ligands often perform better with electron-deficient heterocycles as they promote the oxidative addition step.

    • Vary the Base: While sodium carbonate is a common base, it might not be optimal. A weaker, non-nucleophilic base might prevent side reactions or degradation of the starting material.

    • Temperature and Time: These reactions may require higher temperatures or longer reaction times to overcome the higher activation energy of the oxidative addition step.

  • Solutions & Protocols:

    Experimental Protocol: Optimized Suzuki Coupling for Electron-Deficient Heterocycles

    • To a dry flask under an inert atmosphere (N₂ or Ar), add your 2-chloro-5-fluoropyrimidine (1.0 eq), arylboronic acid (1.2 eq), and a milder base such as potassium phosphate (K₃PO₄, 2.0 eq).

    • Add a robust catalyst system, for example, Pd₂(dba)₃ (2 mol %) and an electron-rich, bulky phosphine ligand like SPhos or XPhos (4 mol %).

    • Add a degassed solvent system, such as a 10:1 mixture of dioxane and water.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and perform a buffered workup as described in Guide 1.

  • Preventative Measures:

    • Always use freshly degassed solvents for cross-coupling reactions.

    • Ensure your boronic acid is of high quality, as impurities can hinder the reaction.

PART 2: Frequently Asked Questions (FAQs)

Handling and Storage

Q: How should I store my fluorinated imidazole to prevent degradation? A: Many fluorinated imidazoles, particularly those with fluoromethyl or difluoromethyl groups, can be unstable, especially in the presence of moisture or base.[8] They can undergo hydrolysis to release fluoride.[8][9] Store them in a desiccator, under an inert atmosphere if possible, and in a freezer (-20 °C) to minimize degradation.

Q: What are the recommended solvents for dissolving highly fluorinated heterocycles? A: Highly fluorinated compounds can have low solubility in common organic solvents. While standard solvents like dichloromethane and ethyl acetate should be tried first, you may need to use more specialized solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE). Be aware that these solvents are acidic and can promote degradation of acid-sensitive compounds.

Reaction Optimization

Q: How can I predict the pKa of my novel fluorinated heterocycle? A: The impact of fluorine on pKa is generally additive and position-dependent.[3] Fluorine atoms closer to the basic nitrogen will have a more pronounced pKa-lowering effect. You can find literature values for similar structures or use computational software (e.g., Schrödinger's Jaguar, ChemAxon) to get a reliable estimate. As a rule of thumb, each fluorine atom on a pyridine or pyrimidine ring can lower the pKa of the conjugate acid by 1-2 units.

Purification and Analysis

Q: What are the best practices for purifying acid- or base-sensitive fluorinated heterocycles using silica gel chromatography? A: Standard silica gel is inherently acidic and can cause decomposition of acid-sensitive compounds.[10][11]

  • For Acid-Sensitive Compounds: Neutralize the silica gel before use. This can be done by preparing a slurry of silica gel in your eluent containing 1% triethylamine (Et₃N), then packing the column with this slurry.[10] Alternatively, use a different stationary phase like neutral alumina.

  • For Base-Sensitive Compounds: Use a buffered mobile phase. Adding a small amount of a weak acid like acetic acid (~0.1-0.5%) to the eluent can help maintain a slightly acidic environment on the column.

  • General Tip: Always perform a quick "TLC spot test" where you spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or significant streaking, your compound is likely unstable on silica.

  • Visualization: Purification Decision Tree

    G start Need to Purify Fluorinated Heterocycle tlc_test Perform TLC Stability Test (Spot and wait 30 min) start->tlc_test stable Compound Stable tlc_test->stable No Change unstable Decomposition or Streaking Observed tlc_test->unstable Degradation protocol_base Use Standard Silica (inherently acidic) stable->protocol_base check_sensitivity Determine Sensitivity unstable->check_sensitivity acid_sens Acid-Sensitive check_sensitivity->acid_sens Degrades on untreated silica base_sens Base-Sensitive check_sensitivity->base_sens Known to be base-labile protocol_acid Use Neutralized Silica (1% Et3N in eluent) or Alumina acid_sens->protocol_acid base_sens->protocol_base

    Caption: Decision workflow for purifying sensitive compounds.

PART 3: Reference Data

Table 1: Impact of Fluorination on the pKa of Pyridine

The following table illustrates the dramatic decrease in basicity of the pyridine nitrogen upon fluorination. The pKa value refers to the conjugate acid of the listed compound.

CompoundStructurepKa of Conjugate Acid
PyridineC₅H₅N5.25
2-FluoropyridineC₅H₄FN0.44
3-FluoropyridineC₅H₄FN2.97
4-FluoropyridineC₅H₄FN4.80
PentafluoropyridineC₅F₅N-0.42

Data compiled from various sources, including the CRC Handbook of Chemistry and Physics and cited literature.

References
  • Fluorinated Heterocyclic Compounds. (n.d.).
  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Jordan, A. M., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm.
  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • Dherange, J., et al. (2013). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Organic Letters.
  • Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules.
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Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Reactions Involving (4-Fluoroazepan-4-yl)methanol Hydrochloride

Welcome to the technical support center for optimizing reactions with (4-Fluoroazepan-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with (4-Fluoroazepan-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this fluorinated azepane derivative. Our goal is to equip you with the scientific rationale and practical methodologies to confidently select and optimize solvent systems for your specific synthetic needs.

Introduction to (4-Fluoroazepan-4-yl)methanol Hydrochloride

(4-Fluoroazepan-4-yl)methanol hydrochloride is a unique building block in medicinal chemistry and drug discovery. The presence of a fluorine atom on the azepane ring can significantly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making it an attractive scaffold for novel therapeutics.[1] However, its hydrochloride salt form and the interplay of its functional groups (secondary amine, primary alcohol, and fluorine) present specific challenges in reaction setup, particularly concerning solvent selection. This guide will address these challenges head-on, providing a clear path to successful and reproducible synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues and inquiries encountered during experiments with (4-Fluoroazepan-4-yl)methanol hydrochloride.

Solubility and Solvent Selection

Q1: I'm having trouble dissolving (4-Fluoroazepan-4-yl)methanol hydrochloride. What solvents should I try?

A1: As a hydrochloride salt, (4-Fluoroazepan-4-yl)methanol hydrochloride is an ionic compound and thus exhibits significantly different solubility compared to its free base form. Generally, you will find it to be most soluble in polar protic solvents that can effectively solvate both the ammonium cation and the chloride anion.

  • Recommended Starting Solvents:

    • Water: Highest solubility, ideal for certain applications but may interfere with water-sensitive reagents.[2][3]

    • Methanol & Ethanol: High solubility is expected due to their polarity and hydrogen bonding capabilities.[1][4] Structurally similar compounds like piperidine hydrochloride are highly soluble in these solvents.

    • 2-Propanol (Isopropanol): Good solubility is likely, offering a less polar alternative to methanol and ethanol.

  • Solvents to Approach with Caution:

    • Acetonitrile (ACN): Moderate solubility may be observed.

    • Tetrahydrofuran (THF) & Dichloromethane (DCM): Low to very low solubility is expected. These are generally poor solvents for ionic salts.

    • Aprotic Polar Solvents (DMF, DMSO): While polar, their ability to dissolve hydrochloride salts can vary. It's worth testing on a small scale.

  • Inferred Solubility Profile: Based on the principles of "like dissolves like" and data from analogous compounds, we can infer the following qualitative solubility profile:

Solvent ClassSolvent ExamplesInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Capable of hydrogen bonding and solvating both the cation and anion of the salt.[2][4]
Polar Aprotic DMF, DMSO, AcetonitrileModerate to Low Can solvate the cation through dipole-ion interactions, but less effective at solvating the chloride anion compared to protic solvents.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low Lack the polarity to overcome the lattice energy of the ionic salt.

Q2: My reaction requires anhydrous conditions, but the starting material is a hydrochloride salt. How do I proceed?

A2: This is a common challenge. You have two primary options:

  • Free-Basing the Amine: Before the reaction, you can neutralize the hydrochloride salt to its free base form. This will render it soluble in a wider range of organic solvents, including aprotic ones.

    • Protocol for Free-Basing:

      • Dissolve the (4-Fluoroazepan-4-yl)methanol hydrochloride in a minimal amount of water.

      • Cool the solution in an ice bath.

      • Slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate or potassium carbonate) with stirring until the pH is basic (pH 9-10).

      • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

      • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • In-situ Neutralization: You can add a non-nucleophilic organic base directly to the reaction mixture to neutralize the hydrochloride and liberate the free amine in situ.

    • Suitable Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's base).

    • Consideration: Ensure the chosen base does not interfere with your desired reaction. For example, TEA can sometimes act as a nucleophile.

Q3: I am observing incomplete conversion in my N-alkylation reaction. Could the solvent be the issue?

A3: Yes, the solvent plays a crucial role in N-alkylation reactions.[5] Inadequate solubility of either the starting material or the base can lead to poor reaction kinetics.

  • Troubleshooting Steps:

    • Ensure Homogeneity: Visually inspect your reaction mixture. If the starting material or base is not fully dissolved, consider a more polar solvent or a solvent mixture. For instance, a mixture of DMF and acetonitrile can sometimes provide a good balance of solubility for various components.

    • Solvent Polarity: The transition state of an SN2 reaction (typical for N-alkylation with alkyl halides) is often more polar than the starting materials. A more polar solvent can stabilize this transition state and accelerate the reaction.

    • Consider Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly enhance the rate of reactions involving amines. They can stabilize charged intermediates and activate electrophiles through strong hydrogen bonding.

Reaction-Specific Issues

Q4: I am attempting an N-alkylation and observing multiple products, likely from over-alkylation. How can I improve selectivity for mono-alkylation?

A4: Over-alkylation is a classic problem in amine alkylation because the product amine is often more nucleophilic than the starting amine.[6] Here are several strategies to mitigate this:

  • Stoichiometry: Use a large excess of the amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.

  • Choice of Base: A bulky, non-nucleophilic base like DIPEA can be advantageous over smaller bases like triethylamine.

  • Solvent Dilution: Running the reaction at a lower concentration can sometimes favor mono-alkylation.

  • Alternative Methods: Consider reductive amination as an alternative to direct alkylation with alkyl halides. This method involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This is often a more controlled method for mono-alkylation.[7]

Q5: I am trying to perform an O-alkylation on the hydroxyl group, but I am getting N-alkylation as the major product. How can I favor O-alkylation?

A5: Achieving selective O-alkylation in the presence of a more nucleophilic secondary amine is challenging. The outcome is often highly dependent on the reaction conditions.

  • Strategies for Selective O-Alkylation:

    • Protecting the Amine: The most reliable method is to protect the secondary amine with a suitable protecting group (e.g., Boc, Cbz) before performing the O-alkylation. The protecting group can be removed in a subsequent step.

    • Hard vs. Soft Nucleophiles/Electrophiles (HSAB Theory): The nitrogen of the amine is a softer nucleophile than the oxygen of the alcohol. To favor O-alkylation, you can try using a harder electrophile. However, this is often difficult to control.

    • Solvent and Counter-ion Effects: In some cases, specific solvent and base combinations can influence the N- vs. O-alkylation ratio. For example, using a silver salt of the substrate in a non-polar solvent has been reported to favor O-alkylation in some systems.[7]

Q6: Are there any known side reactions I should be aware of when working with this fluorinated compound?

A6: Yes, the presence of the fluorine atom can introduce unique reactivity.

  • Potential Side Reactions:

    • Dehydrofluorination: Under strongly basic conditions, elimination of HF to form an enamine is a possibility, although less likely from a saturated ring.

    • Intramolecular Cyclization: If the reaction involves introducing a leaving group on the hydroxyl moiety, intramolecular cyclization via the amine nitrogen is a potential side reaction.

    • Ring Opening: Under harsh conditions or with certain reagents, deconstructive fluorination or ring-opening of the azepane ring could occur.[8]

Part 2: Experimental Protocols and Methodologies

Protocol 1: Standardized Solubility Assessment

This protocol provides a systematic approach to determining the qualitative and semi-quantitative solubility of (4-Fluoroazepan-4-yl)methanol hydrochloride.

Materials:

  • (4-Fluoroazepan-4-yl)methanol hydrochloride

  • A selection of solvents (e.g., Water, Methanol, Ethanol, 2-Propanol, Acetonitrile, DMF, DCM, Toluene)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of (4-Fluoroazepan-4-yl)methanol hydrochloride into a vial.

  • Add the selected solvent in 0.1 mL increments.

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Visually inspect for complete dissolution against a light and dark background.

  • Continue adding solvent up to a total of 1 mL.

  • Record the volume of solvent required for complete dissolution to estimate the solubility.

Protocol 2: General Procedure for N-Alkylation

This protocol outlines a general method for the N-alkylation of (4-Fluoroazepan-4-yl)methanol (as the free base) with an alkyl halide.

Materials:

  • (4-Fluoroazepan-4-yl)methanol (free base)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or DIPEA

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add (4-Fluoroazepan-4-yl)methanol (1.0 eq) and the anhydrous solvent.

  • Add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If K₂CO₃ was used, filter the solids and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Visualization of Workflows

Decision Tree for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Solvent_Selection start Start: Reaction with (4-Fluoroazepan-4-yl)methanol HCl is_anhydrous Are anhydrous conditions required? start->is_anhydrous free_base Perform free-basing or in-situ neutralization is_anhydrous->free_base Yes select_solvent_salt Select a polar protic solvent (e.g., MeOH, EtOH, IPA) is_anhydrous->select_solvent_salt No select_solvent_freebase Select a suitable aprotic solvent (e.g., ACN, THF, DMF, DCM) free_base->select_solvent_freebase check_solubility Are all reactants and reagents soluble? select_solvent_salt->check_solubility select_solvent_freebase->check_solubility optimize_solvent Optimize with a solvent mixture or a more polar solvent check_solubility->optimize_solvent No proceed Proceed with reaction check_solubility->proceed Yes optimize_solvent->check_solubility

Caption: A decision-making workflow for solvent selection.

Troubleshooting Workflow for N-Alkylation

This diagram outlines a systematic approach to troubleshooting common issues in N-alkylation reactions.

N_Alkylation_Troubleshooting start Start: N-Alkylation Reaction check_completion Is the reaction incomplete? start->check_completion check_overalkylation Is over-alkylation observed? check_completion->check_overalkylation No troubleshoot_solubility Improve solubility: - Use a more polar solvent - Use a solvent mixture - Consider fluorinated alcohols check_completion->troubleshoot_solubility Yes check_side_products Are other side products observed? check_overalkylation->check_side_products No troubleshoot_overalkylation Control selectivity: - Use excess amine - Slow addition of alkylating agent - Use a bulky base - Consider reductive amination check_overalkylation->troubleshoot_overalkylation Yes troubleshoot_side_products Investigate side reactions: - Modify reaction temperature - Change the base - Characterize byproducts check_side_products->troubleshoot_side_products Yes end Successful Reaction check_side_products->end No optimize Optimize Reaction troubleshoot_solubility->optimize troubleshoot_overalkylation->optimize troubleshoot_side_products->optimize optimize->start

Caption: A troubleshooting guide for N-alkylation reactions.

References

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8539–8545. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(12), 1893–1896. [Link]

  • Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Morandi, B., & Carreira, E. M. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11448–11453. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Google Patents. (n.d.).
  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 336-345. [Link]

  • Kelland, M. (2022). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels, 36(15), 7935-7963. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
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  • Pearson. (n.d.). Amine Alkylation Practice Problems. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2007). N-Alkylation of Some Imidazopyridines. [Link]

  • Haufe, G., & Leroux, F. (2011). Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and More. Elsevier.
  • ResearchGate. (2021). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]

  • Royal Society of Chemistry. (2018). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Crystallographic Guide to (4-Fluoroazepan-4-yl)methanol Hydrochloride Derivatives: Unveiling Structure-Property Relationships

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount for rational drug design and development.[1] The azepane scaffold, a seven-membered nitrogen-c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount for rational drug design and development.[1] The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known for its conformational flexibility which can be pivotal for biological activity.[2] The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity, adds another layer of complexity and interest. This guide provides a comprehensive comparative analysis of the X-ray crystallography of (4-Fluoroazepan-4-yl)methanol hydrochloride and its hypothetical derivatives, offering insights into how subtle molecular modifications can influence solid-state architecture.

While specific crystallographic data for (4-Fluoroazepan-4-yl)methanol hydrochloride (CAS 1823319-26-1) is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, this document serves as a robust framework for researchers undertaking such studies.[3][4] We will present a validated, step-by-step protocol for crystallization and X-ray diffraction analysis, followed by a comparative analysis based on hypothetical, yet chemically plausible, data for the parent compound and two representative derivatives. This approach is designed to equip researchers with the necessary tools and intellectual framework to interpret their own experimental findings.

The Significance of the Azepane Scaffold

The conformational diversity of substituted azepanes is often a determining factor in their biological activity.[2] The ability to introduce substituents that bias the ring towards a specific conformation is a key strategy in effective drug design.[2] The synthesis of polysubstituted azepanes is an active area of research, with various methods being developed to access these complex structures.[5][6] This guide focuses on how X-ray crystallography can elucidate the preferred conformations and intermolecular interactions that govern the solid-state properties of these molecules.

Experimental Protocols: From Powder to Crystal Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and an understanding of the underlying chemical principles. The following protocols are designed to be self-validating, with checkpoints to ensure the quality of the sample at each stage.

Protocol 1: Crystallization of Azepane Hydrochloride Salts

The crystallization of hydrochloride salts of small organic molecules can be challenging due to their high solubility in polar solvents.[7] The following methods are recommended for obtaining high-quality single crystals suitable for X-ray diffraction.

A. Slow Evaporation Method [8][9]

  • Solvent Screening: Begin by screening a range of solvents in which the compound is sparingly soluble. Common choices include isopropanol, ethanol, methanol, acetonitrile, and mixtures with water.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of the (4-Fluoroazepan-4-yl)methanol hydrochloride derivative in the chosen solvent at room temperature. Gentle heating can be used to increase solubility, followed by filtration to remove any insoluble impurities.

  • Crystal Growth: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial daily for the appearance of single crystals. The process can take anywhere from a few days to several weeks.

B. Vapor Diffusion Method

  • Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar should contain a solvent in which the compound is insoluble but the crystallization solvent is miscible (the "anti-solvent").

  • Diffusion: The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

C. Microbatch Under-Oil Crystallization [10]

This high-throughput technique is particularly useful for screening a wide range of crystallization conditions.

  • Plate Setup: Use a multi-well plate. Each well will contain a few microliters of the analyte solution.

  • Oil Layer: Cover the solutions with a layer of inert oil (e.g., paraffin or silicone oil).

  • Controlled Evaporation: The oil layer controls the rate of solvent evaporation, allowing for slow crystal growth.[10]

G cluster_0 Protocol 1: Crystallization Workflow A Compound Synthesis & Purification B Solvent Screening A->B C Saturated Solution Preparation B->C D1 Slow Evaporation C->D1 Choose Method D2 Vapor Diffusion C->D2 Choose Method D3 Microbatch Under-Oil C->D3 Choose Method E Crystal Growth & Monitoring D1->E D2->E D3->E F Crystal Harvesting & Mounting E->F

Caption: Workflow for the crystallization of small molecule hydrochloride salts.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
  • Crystal Selection and Mounting: Select a suitable single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The data collection strategy should aim for high completeness and redundancy.

  • Structure Solution and Refinement: The crystal structure can be solved using direct methods and refined by full-matrix least-squares on F².[11] All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Comparative Analysis of (4-Fluoroazepan-4-yl)methanol Hydrochloride Derivatives

To illustrate the principles of a comparative crystallographic study, we will analyze the hypothetical crystal structures of the parent compound ( 1 ), a derivative with an additional methyl group ( 2 ), and a derivative with a phenyl group ( 3 ).

Compound NameFormula
(4-Fluoroazepan-4-yl)methanol hydrochlorideC7H15ClFNO
(4-Fluoro-1-methylazepan-4-yl)methanol hydrochlorideC8H17ClFNO
(4-Fluoro-1-phenylazepan-4-yl)methanol hydrochlorideC13H19ClFNO
Hypothetical Crystallographic Data
ParameterCompound 1 (Parent)Compound 2 (Methyl)Compound 3 (Phenyl)
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPca2₁P-1
a (Å)8.510.27.8
b (Å)12.115.39.5
c (Å)9.37.111.2
β (°)98.590105.3
Volume (ų)945.21106.8798.4
Z442
R-factor (%)4.54.25.1
Key H-Bonds (Donor-Acceptor)N-H···Cl, O-H···ClN-H···Cl, O-H···ClO-H···Cl
Azepane Ring ConformationTwist-ChairChairTwist-Boat
Structural Insights and Discussion

Conformational Analysis:

The azepane ring is known for its conformational flexibility. In our hypothetical data, the parent compound 1 adopts a twist-chair conformation. The introduction of a small methyl group in compound 2 leads to a more stable chair conformation, likely due to steric effects. The bulkier phenyl group in compound 3 induces a twist-boat conformation to alleviate steric strain. This demonstrates how even minor substitutions can significantly alter the ring's geometry.[2]

Intermolecular Interactions and Crystal Packing:

In hydrochloride salts, hydrogen bonding plays a crucial role in the crystal packing. In compounds 1 and 2 , both the protonated nitrogen and the hydroxyl group act as hydrogen bond donors to the chloride anion, forming a robust three-dimensional network. In compound 3 , the nitrogen is part of the phenyl ring system and is not protonated, leading to a different hydrogen bonding pattern where only the hydroxyl group interacts with the chloride ion.

The presence of the fluorine atom in all three compounds introduces the possibility of C-H···F interactions, which can further influence the crystal packing. The effect of fluorination on crystal structures is a subject of ongoing research, with fluorine's unique properties often leading to distinct packing motifs compared to their non-fluorinated counterparts.[12][13]

G cluster_1 Compound 1 (Parent) cluster_2 Compound 2 (Methyl) cluster_3 Compound 3 (Phenyl) node1 Twist-Chair Conformation N-H···Cl & O-H···Cl H-Bonds node2 Chair Conformation N-H···Cl & O-H···Cl H-Bonds node1:f0->node2:f0 Methyl substitution stabilizes chair form node3 Twist-Boat Conformation O-H···Cl H-Bonds node1:f0->node3:f0 Phenyl substitution induces twist-boat node1:f1->node3:f1 Loss of N-H donor

Caption: Comparative structural relationships between hypothetical azepane derivatives.

Conclusion

This guide provides a comprehensive framework for the X-ray crystallographic analysis of (4-Fluoroazepan-4-yl)methanol hydrochloride and its derivatives. While based on hypothetical data, the principles of comparative structural analysis outlined here are universally applicable. By systematically studying the effects of substitution on conformation and crystal packing, researchers can gain valuable insights into the structure-property relationships of these important pharmaceutical building blocks. The provided protocols offer a reliable starting point for obtaining high-quality crystallographic data, which is the essential first step in this endeavor. The accurate determination of molecular structure is a prerequisite for rational drug design, and X-ray crystallography remains the most powerful technique for achieving this.[1]

References

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  • Duer, M. J. (2018). Elucidating an Amorphous Form Stabilization Mechanism for Tenapanor Hydrochloride: Crystal Structure Analysis Using X-ray Diffraction, NMR Crystallography, and Molecular Modeling. Request PDF. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Matched-Pair Analysis of Fluorinated Compounds in Medicinal Chemistry

Introduction: The Strategic Value of Fluorine in Drug Design and the Power of Matched-Pair Analysis In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Drug Design and the Power of Matched-Pair Analysis

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing molecular properties.[1] Fluorine, the most electronegative element, possesses a unique combination of characteristics: a small van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), and a strong, highly polarized carbon-fluorine bond.[2] These attributes allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[3][4]

Matched-pair analysis is a powerful medicinal chemistry strategy that systematically evaluates the effect of a single, discrete structural modification on a molecule's properties. By comparing a parent compound with its fluorinated analog—a "matched pair"—researchers can directly quantify the impact of the fluorine substitution. This empirical approach provides invaluable data to guide lead optimization and rational drug design.

This guide provides an in-depth comparison of fluorinated and non-fluorinated compounds, offering both the theoretical underpinnings and the practical, experimental workflows for their analysis. We will delve into the key assays that form the foundation of a robust matched-pair analysis, providing detailed protocols and interpreting the resulting data to empower researchers in their drug discovery endeavors.

The Impact of Fluorination: A Multifaceted Approach to Drug Optimization

The introduction of fluorine can modulate a drug candidate's properties in several key ways:

  • Metabolic Stability: The high strength of the C-F bond compared to a C-H bond can block metabolic oxidation at that position, a common strategy to enhance a drug's half-life.[5] Fluorination can also alter the electronic properties of adjacent functional groups, influencing their susceptibility to metabolic enzymes.[5]

  • Lipophilicity (LogP/LogD): Fluorine's effect on lipophilicity is context-dependent.[6] A single fluorine atom can increase lipophilicity, while a trifluoromethyl group may decrease it.[7] This modulation is critical for optimizing a drug's solubility, permeability, and distribution.

  • Acidity/Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[7] This can alter a compound's ionization state at physiological pH, impacting its absorption, distribution, and target engagement.[3]

  • Binding Affinity and Conformation: The introduction of fluorine can alter the conformation of a molecule and introduce new, favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[8]

The following diagram illustrates the central role of matched-pair analysis in evaluating the impact of fluorination on key drug discovery parameters.

MatchedPairAnalysis cluster_0 Matched-Pair Analysis Workflow cluster_1 Experimental Evaluation cluster_2 Data Comparison & Decision Making Parent Parent Compound (C-H) Fluorinated Fluorinated Analog (C-F) Parent->Fluorinated Single Point Fluorination LogP Lipophilicity (LogP/LogD) Parent->LogP pKa Acidity/Basicity (pKa) Parent->pKa MetStab Metabolic Stability Parent->MetStab Perm Permeability Parent->Perm Fluorinated->LogP Fluorinated->pKa Fluorinated->MetStab Fluorinated->Perm Outcome Improved Candidate Profile? - Enhanced Potency - Favorable ADME - Reduced Off-Target Effects LogP->Outcome pKa->Outcome MetStab->Outcome Perm->Outcome

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
(4-Fluoroazepan-4-yl)methanol hydrochloride
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(4-Fluoroazepan-4-yl)methanol hydrochloride
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